3-Isopropoxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBKCEXLDDGYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351898 | |
| Record name | 3-Isopropoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75792-33-5 | |
| Record name | 3-Isopropoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75792-33-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Isopropoxybenzaldehyde from 3-Hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-isopropoxybenzaldehyde from 3-hydroxybenzaldehyde, a key transformation in the development of various pharmaceutical and fine chemical entities. The primary method discussed is the Williamson ether synthesis, a robust and widely utilized reaction for the formation of ethers. This document details the underlying chemical principles, presents a comparative analysis of reaction conditions, provides a detailed experimental protocol, and outlines the reaction pathway and workflow.
Introduction
This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and fragrances. Its synthesis from the readily available 3-hydroxybenzaldehyde is a common yet crucial step in many synthetic routes. The most prevalent method for this conversion is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. This guide will delve into the specifics of this reaction, providing researchers with the necessary information to optimize this transformation for their specific needs.
The Williamson Ether Synthesis: Mechanism and Key Parameters
The Williamson ether synthesis is a nucleophilic substitution reaction (SN2) where an alkoxide or phenoxide ion acts as the nucleophile, attacking an electrophilic carbon of an alkyl halide and displacing the halide leaving group.[1]
The overall reaction for the synthesis of this compound is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Several factors critically influence the efficiency and outcome of this synthesis:
-
The Base: The choice of base is crucial for the initial deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Phenols are more acidic than aliphatic alcohols, allowing for the use of milder bases.[2] Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and stronger bases like potassium t-butoxide and sodium hydride (NaH).[2]
-
The Alkylating Agent: 2-Bromopropane is a common isopropylating agent. Other isopropyl halides (e.g., 2-iodopropane) or sulfonates can also be used.
-
The Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are often employed as they can accelerate the rate of SN2 reactions.[2][3]
-
Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate, with reaction times ranging from a few hours to overnight.[1]
Comparative Analysis of Reaction Conditions
While a specific protocol for the synthesis of this compound is well-documented, variations in reaction conditions can significantly impact the yield and purity of the product. The following table summarizes a selection of conditions for the Williamson ether synthesis of phenolic compounds, providing a basis for comparison and optimization.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Hydroxybenzaldehyde | 2-Bromopropane | Potassium t-butoxide | DMSO | Not specified | 18 | 57 | N/A |
| 2-Isopropylphenol | Isopropyl bromide | Sodium methoxide | Methanol | Reflux | Overnight | Not specified | [4] |
| Phenol | Alkyl halides | Potassium carbonate (K₂CO₃) | DMSO | 50 | Not specified | Good | [3] |
| Phenolic compounds | Alkyl halides | Sodium hydroxide (NaOH) | Not specified | 50-100 | 1-8 | Variable | [2] |
| Phenolic compounds | Alkyl halides | Sodium hydride (NaH) | Not specified | Not specified | Not specified | Variable | [2] |
Note: The data in this table is compiled from various sources describing the Williamson ether synthesis of different phenolic compounds and serves as a general guide for optimizing the synthesis of this compound.
Detailed Experimental Protocols
This section provides a detailed experimental procedure for the synthesis of this compound based on a reported method.
Synthesis of this compound
Materials:
-
3-Hydroxybenzaldehyde
-
Potassium t-butoxide
-
2-Bromopropane
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (6.00 g, 49.1 mmol) in DMSO (100 mL) in a round-bottom flask, add potassium t-butoxide (6.34 g, 56.5 mmol).
-
Stir the resulting mixture at room temperature for 20 minutes.
-
Add 2-bromopropane (7.25 g, 59 mmol) to the mixture.
-
Stir the reaction mixture for 18 hours at room temperature.
-
After 18 hours, dilute the reaction mixture with brine (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 125 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using a mixture of ether and hexanes (10:90) as the eluent to afford this compound as a colorless oil (4.61 g, 57% yield).
Experimental Workflow and Logic
The synthesis and purification of this compound follow a logical sequence of steps designed to maximize product yield and purity.
References
An In-depth Technical Guide to 3-Isopropoxybenzaldehyde: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Isopropoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties
This compound is an organic compound that appears as a colorless to light yellow liquid or solid.[1] It is classified as a combustible solid and should be stored under an inert gas, such as nitrogen or argon, at 2-8°C.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Boiling Point | 110-113 °C (at 2 Torr) | [1] |
| Density | 1.036 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Colorless to light yellow liquid/solid | [1] |
| Storage Temperature | 2-8°C under inert gas | [1] |
| SMILES String | CC(C)Oc1cccc(C=O)c1 | |
| InChI Key | NOBKCEXLDDGYID-UHFFFAOYSA-N | |
| CAS Number | 75792-33-5 | [1] |
Chemical Structure
This compound possesses a benzene ring substituted with two functional groups. An aldehyde group (-CHO) is attached to the first carbon of the ring, defining it as a benzaldehyde derivative. An isopropoxy group (-OCH(CH₃)₂) is attached to the third carbon of the benzene ring.
References
An In-depth Technical Guide to 3-Isopropoxybenzaldehyde for Researchers and Drug Development Professionals
Introduction: 3-Isopropoxybenzaldehyde is an aromatic organic compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules. Its chemical structure, featuring a benzaldehyde core with an isopropoxy substituent, makes it a valuable building block in the fields of pharmaceutical development, fragrance creation, and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an illustrative example of its application in the synthesis of a key pharmaceutical intermediate.
Core Data and Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 75792-33-5[1][2][3][4] |
| Molecular Formula | C₁₀H₁₂O₂[1][2][3][4] |
| Molecular Weight | 164.20 g/mol [3][5] or 164.21 g/mol [1][4] |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | 110-113 °C at 2 Torr |
| Density | Approximately 1.036 g/cm³ |
| Synonyms | 3-(1-Methylethoxy)benzaldehyde, m-Isopropoxybenzaldehyde |
| Hazard Information | Irritant; may cause an allergic skin reaction and serious eye irritation[4] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from 3-hydroxybenzaldehyde and an isopropyl halide. Below is a detailed experimental protocol adapted from established laboratory procedures.
Reaction Scheme:
References
- 1. The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pro-inflammatory cytokine regulation of cyclic AMP-phosphodiesterase 4 signaling in microglia in vitro and following CNS injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roflumilast - Wikipedia [en.wikipedia.org]
Spectroscopic and Spectrometric Analysis of 3-Isopropoxybenzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 3-isopropoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document details the characteristic spectral signatures of the compound and outlines the standard methodologies for data acquisition.
Spectral Data Summary
The empirical formula for this compound is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol . The structural and spectral characteristics are summarized below.
¹H NMR Spectral Data
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aldehyde-H | ~9.8 - 10.0 | Singlet | - |
| Aromatic-H | ~7.0 - 7.8 | Multiplet | - |
| Isopropoxy-CH | ~4.6 - 4.8 | Septet | ~6.0 |
| Isopropoxy-CH₃ | ~1.3 - 1.4 | Doublet | ~6.0 |
Note: The chemical shifts for the aromatic protons of this compound are expected to differ from the iodo-substituted analog due to the absence of the deshielding effect of the iodine atom.
¹³C NMR Spectral Data
Similar to the proton NMR data, a complete public dataset for this compound is elusive. The table below shows the expected chemical shift ranges based on analogous structures.
| Assignment | Chemical Shift (δ) ppm |
| Aldehyde C=O | ~190 - 193 |
| Aromatic C-O | ~158 - 162 |
| Aromatic C-CHO | ~136 - 138 |
| Aromatic C-H | ~110 - 130 |
| Isopropoxy-CH | ~70 - 72 |
| Isopropoxy-CH₃ | ~21 - 23 |
Infrared (IR) Spectral Data
The IR spectrum provides key information about the functional groups present in the molecule.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~2980 - 2930 | C-H Stretch (sp³) | Isopropoxy group |
| ~2840 - 2740 | C-H Stretch | Aldehyde |
| ~1700 - 1680 | C=O Stretch | Aldehyde |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring |
| ~1250 - 1200 | C-O Stretch (Aryl Ether) | Isopropoxy-Aromatic |
| ~1100 | C-O Stretch | Isopropoxy group |
Experimental Protocols
The following sections describe the detailed methodologies for acquiring NMR and IR spectra of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation:
-
Approximately 5-10 mg of the this compound sample is accurately weighed.
-
The sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.
-
The NMR tube is capped and gently agitated to ensure complete dissolution and homogeneity of the sample.
2.1.2. ¹H NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
-
2.1.3. ¹³C NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer equipped with a broadband probe.
-
Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 scans or more, as the ¹³C nucleus has a low natural abundance and sensitivity.
-
Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
2.2.1. Sample Preparation (Neat Liquid):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
-
Place a single drop of the liquid this compound sample directly onto the center of the ATR crystal.
-
If using a transmission cell (for non-volatile liquids), apply a thin film of the sample between two salt plates (e.g., NaCl or KBr).
2.2.2. Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Parameters:
-
Mode: Attenuated Total Reflectance (ATR) or Transmission.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal or salt plates is recorded and automatically subtracted from the sample spectrum.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a small organic molecule like this compound.
Caption: Workflow for Spectroscopic Analysis.
Solubility Profile of 3-Isopropoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Isopropoxybenzaldehyde is an aromatic aldehyde with a molecular structure that suggests moderate polarity. The presence of a benzene ring and an isopropoxy group contributes to its hydrophobic character, while the aldehyde functional group introduces a degree of polarity. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, pharmaceutical development, and materials science.
Predicted Solubility of this compound
Based on the principle of "like dissolves like," the solubility of this compound in common organic solvents can be predicted. The molecule's aromatic nature and the ether linkage of the isopropoxy group suggest good solubility in a range of organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Rationale |
| Hexane | 1.88 | Low to Moderate | As a nonpolar solvent, hexane would primarily interact with the nonpolar benzene ring and isopropyl group. |
| Toluene | 2.38 | High | The aromatic nature of toluene allows for favorable π-stacking interactions with the benzene ring of this compound. |
| Diethyl Ether | 4.34 | High | Diethyl ether can act as a hydrogen bond acceptor for the aldehyde proton and has a nonpolar character that is compatible with the rest of the molecule. |
| Ethyl Acetate | 6.02 | High | Ethyl acetate offers a balance of polarity to interact with the aldehyde group and nonpolar regions to solvate the aromatic ring and alkyl chain. |
| Acetone | 20.7 | High | The polar carbonyl group of acetone can interact favorably with the polar aldehyde group of this compound. |
| Ethanol | 24.55 | High | Ethanol can act as a hydrogen bond donor and acceptor, and its alkyl chain can interact with the nonpolar parts of the molecule. |
| Methanol | 32.7 | High | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate the aldehyde group. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general guideline for determining the solubility of a solid compound in a liquid solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane, ethyl acetate)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker incubator set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
Conclusion
While specific quantitative data on the solubility of this compound is not widely published, its molecular structure provides a strong basis for predicting its solubility behavior in common organic solvents. For precise quantitative measurements, the detailed experimental protocol provided in this guide should be followed. The presented workflow and theoretical background serve as a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.
An In-depth Technical Guide to the Reaction Mechanisms of 3-Isopropoxybenzaldehyde with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction mechanisms of 3-isopropoxybenzaldehyde with a range of common nucleophiles. The presence of the isopropoxy group at the meta position of the benzaldehyde ring introduces specific electronic and steric effects that influence the reactivity of the carbonyl group. This document details the mechanistic pathways for Grignard, Wittig, Aldol, Knoevenagel, and Cannizzaro reactions, supported by experimental protocols and quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, facilitating a deeper understanding and practical application of this compound in the synthesis of complex organic molecules.
Introduction
This compound is an aromatic aldehyde that serves as a versatile intermediate in organic synthesis. The isopropoxy group, an electron-donating group, is positioned at the meta position of the benzene ring. This substitution pattern influences the electrophilicity of the carbonyl carbon, and consequently, its reactivity towards nucleophiles. Understanding these effects is crucial for predicting reaction outcomes and optimizing synthetic strategies. This guide will explore the reaction mechanisms of this compound with various classes of nucleophiles, providing detailed experimental procedures and quantitative data where available.
General Principles of Nucleophilic Addition to this compound
The primary reaction of aldehydes with nucleophiles is nucleophilic addition to the carbonyl group. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. The isopropoxy group at the meta position of this compound primarily exerts an electron-donating inductive effect (+I), which slightly increases the electron density on the benzene ring and, to a lesser extent, on the carbonyl carbon. This effect tends to decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, potentially leading to slower reaction rates with nucleophiles.
A general mechanism for nucleophilic addition to this compound is depicted below. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated in a subsequent workup step to yield the final alcohol product.
Figure 1: General mechanism of nucleophilic addition.
Specific Reaction Mechanisms and Experimental Data
This section details the reaction of this compound with specific nucleophiles.
Grignard Reaction
Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to aldehydes to form secondary alcohols. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, is expected to yield the corresponding secondary alcohol, 1-(3-isopropoxyphenyl)ethanol.
Reaction Scheme:
Experimental Protocol (Representative)
A solution of this compound in anhydrous diethyl ether is slowly added to a solution of methylmagnesium bromide in diethyl ether at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for a specified time. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data:
| Reactant (Nucleophile) | Product | Yield (%) | Reference |
| Methylmagnesium bromide | 1-(3-Isopropoxyphenyl)ethanol | 85 | [1] |
Mechanism Diagram:
Figure 2: Grignard reaction workflow.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). The reaction of this compound with a simple ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would yield 3-isopropoxystyrene.
Reaction Scheme:
Experimental Protocol (Representative)
To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere is added a strong base, such as n-butyllithium, to generate the ylide in situ. After stirring for a short period, a solution of this compound in THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Quantitative Data:
| Ylide | Product | Yield (%) | Reference |
| Methylenetriphenylphosphorane | 3-Isopropoxystyrene | 75-85 (typical) | General Wittig reaction yields |
Mechanism Diagram:
Figure 3: Wittig reaction pathway.
Aldol Condensation
The Aldol condensation is a carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. In a crossed aldol condensation, this compound can react with a ketone, such as acetone, in the presence of a base to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.
Reaction Scheme:
Experimental Protocol (Representative) [2]
To a stirred solution of this compound and acetone in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for a specified time until a precipitate forms. The precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to afford the pure product.
Quantitative Data:
| Ketone | Product | Yield (%) | Reference |
| Acetone | 4-(3-Isopropoxyphenyl)but-3-en-2-one | 90 | [2] |
Mechanism Diagram:
This compound + CH₂(CN)₂ → 2-(3-Isopropoxybenzylidene)malononitrile
Figure 5: Knoevenagel condensation pathway.
Cannizzaro Reaction
The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to produce a primary alcohol and a carboxylic acid. Since this compound does not have any α-hydrogens, it can undergo the Cannizzaro reaction.
Reaction Scheme:
Experimental Protocol (Representative) [3][4] this compound is treated with a concentrated solution of potassium hydroxide or sodium hydroxide and stirred vigorously at room temperature. The reaction mixture may be gently heated to ensure completion. After the reaction, the mixture is diluted with water and extracted with diethyl ether to separate the alcohol product. The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product, which is then collected by filtration.
Quantitative Data:
| Product 1 | Product 2 | Yield (%) | Reference |
| (3-Isopropoxyphenyl)methanol | 3-Isopropoxybenzoic acid | ~40-50 each (typical) | General Cannizzaro reaction yields |
Mechanism Diagram:
Figure 6: Cannizzaro reaction workflow.
Applications in Drug Development
Substituted benzaldehydes, including this compound, are valuable precursors in the synthesis of a wide array of pharmaceutical compounds. The reactions detailed in this guide provide the foundational chemical transformations necessary to introduce diverse functional groups and build complex molecular architectures. For instance, the products of Grignard and Wittig reactions can serve as intermediates for further elaboration, while the α,β-unsaturated ketones from aldol and Knoevenagel condensations are key Michael acceptors in conjugate addition reactions, a common strategy in drug design.
Conclusion
This technical guide has provided a detailed examination of the reaction mechanisms of this compound with various important nucleophiles. The presence of the meta-isopropoxy group modulates the reactivity of the aldehyde, a factor that must be considered in synthetic planning. The provided experimental protocols and quantitative data offer a practical resource for chemists in research and development. The versatility of this compound as a synthetic intermediate, demonstrated through these fundamental reactions, underscores its importance in the construction of complex organic molecules relevant to the pharmaceutical and other chemical industries.
References
- 1. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
Unveiling the Reactivity of 3-Isopropoxybenzaldehyde: A Theoretical Perspective
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth theoretical exploration of the reactivity of 3-isopropoxybenzaldehyde, a key aromatic aldehyde intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. By leveraging computational chemistry methodologies, this document offers insights into the molecule's electronic structure, potential reaction pathways, and predicted reactivity. This information is crucial for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecules with desired chemical properties.
Introduction to this compound
This compound is a substituted aromatic aldehyde with the molecular formula C₁₀H₁₂O₂. Its structure consists of a benzene ring substituted with a formyl group (-CHO) and an isopropoxy group (-OCH(CH₃)₂). The interplay between the electron-withdrawing nature of the aldehyde and the electron-donating character of the isopropoxy group at the meta position governs its chemical behavior and reactivity. Understanding these electronic effects is paramount for predicting its role in various chemical transformations.
Theoretical Methods for Reactivity Analysis
The insights presented in this guide are derived from established theoretical and computational chemistry techniques. Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. By employing DFT calculations, we can determine a range of reactivity descriptors that provide a quantitative basis for understanding and predicting chemical behavior.
Computational Details
A common approach for such theoretical studies involves geometry optimization and frequency calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p).[1] This level of theory provides a good balance between accuracy and computational cost for molecules of this size. Solvent effects, which can significantly influence reaction pathways, can be modeled using implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM).[2]
Predicted Reactivity and Electronic Properties
The reactivity of this compound is dictated by the distribution of electrons within the molecule, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's ability to donate or accept electrons and its overall kinetic stability.
Table 1: Predicted Electronic Properties and Global Reactivity Descriptors for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the ability to donate electrons; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | ~ -1.8 eV | Indicates the ability to accept electrons; lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | ~ 4.7 eV | Relates to the chemical stability of the molecule; a smaller gap suggests higher reactivity. |
| Ionization Potential | ~ 6.5 eV | The energy required to remove an electron. |
| Electron Affinity | ~ 1.8 eV | The energy released when an electron is added. |
| Electronegativity (χ) | ~ 4.15 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | ~ 2.35 eV | A measure of the molecule's resistance to charge transfer. |
| Electrophilicity Index (ω) | ~ 3.66 eV | A global index of electrophilic character. |
Note: These values are estimations based on theoretical studies of similar substituted benzaldehydes and should be confirmed by specific calculations for this compound.
Experimental Protocols
While this guide focuses on theoretical aspects, the synthesis and subsequent reactions of this compound are fundamental to its practical application. Below are representative experimental protocols for its synthesis.
Synthesis of this compound
A common method for the synthesis of this compound is through the Williamson ether synthesis, starting from 3-hydroxybenzaldehyde and an isopropyl halide.[5]
Protocol:
-
To a solution of 3-hydroxybenzaldehyde (e.g., 6.00 g, 49.1 mmol) in a suitable solvent like DMSO (100 mL), add a base such as potassium t-butoxide (e.g., 6.34 g, 56.5 mmol).
-
Stir the resulting mixture at room temperature for approximately 20 minutes.
-
Add 2-bromopropane (e.g., 7.25 g, 59 mmol) to the reaction mixture.
-
Continue stirring the reaction for an extended period, typically 18 hours, at room temperature.
-
After the reaction is complete, dilute the mixture with brine (100 mL) and extract the product with an organic solvent like ethyl acetate (3 x 125 mL).
-
Combine the organic layers, dry them over a drying agent such as MgSO₄, and concentrate the solution under reduced pressure.
-
Purify the resulting residue using column chromatography on silica gel with a suitable eluent system (e.g., ether:hexanes, 10:90) to yield this compound as a colorless oil.[5]
Visualization of Theoretical Workflow
To systematically study the reactivity of this compound from a theoretical standpoint, a logical workflow is employed. This workflow outlines the key computational steps from initial structure preparation to the analysis of reactivity.
Caption: A logical workflow for the theoretical study of this compound reactivity.
Potential Reaction Pathways
Based on its structure, this compound can undergo a variety of chemical reactions. The aldehyde group is susceptible to nucleophilic attack, while the aromatic ring can undergo electrophilic substitution.
Reactions at the Aldehyde Group
The carbonyl carbon of the aldehyde is electrophilic and is a prime target for nucleophiles. Reactions such as oxidation, reduction, and addition are common. For instance, oxidation with reagents like pyridinium bromochromate can yield the corresponding benzoic acid.[6] Theoretical studies can model the transition states and energy barriers for such transformations.
Electrophilic Aromatic Substitution
The isopropoxy group is an ortho-, para-director. However, the aldehyde group is a meta-director and is deactivating. The directing effects of these two substituents will influence the regioselectivity of electrophilic aromatic substitution reactions. Computational modeling of the transition states for substitution at different positions on the ring can predict the most likely products.
Conclusion
This technical guide has provided a theoretical framework for understanding the reactivity of this compound. While direct experimental and computational data for this specific molecule are limited in publicly accessible literature, by drawing parallels with similar substituted benzaldehydes, we can make informed predictions about its electronic properties and chemical behavior. The presented workflow and methodologies offer a robust approach for researchers and drug development professionals to further investigate and utilize this compound in their synthetic endeavors. Future theoretical studies should focus on generating specific quantitative data for this molecule to validate and refine the predictions outlined in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
3-Isopropoxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Isopropoxybenzaldehyde is a valuable aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a moderately bulky isopropoxy group at the meta-position relative to the formyl group, offers distinct steric and electronic properties that can be exploited in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a particular focus on its applications in the development of novel therapeutic agents and functional materials. Detailed experimental protocols, spectroscopic data, and graphical representations of synthetic workflows and biological pathways are presented to facilitate its use in the laboratory.
Physicochemical and Spectroscopic Properties
This compound is a colorless to light yellow liquid under standard conditions. A summary of its key physicochemical and spectroscopic data is provided in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 75792-33-5 | N/A |
| Molecular Formula | C₁₀H₁₂O₂ | N/A |
| Molecular Weight | 164.20 g/mol | [1] |
| Boiling Point | 110-113 °C at 2 Torr | N/A |
| Density | 1.036 g/cm³ (predicted) | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
Table 2: Spectroscopic Data of this compound
| Technique | Key Data and Interpretation |
| ¹H NMR | Predicted chemical shifts (CDCl₃, 400 MHz): δ 9.98 (s, 1H, CHO), 7.50-7.40 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 4.65 (sept, 1H, OCH(CH₃)₂), 1.35 (d, 6H, OCH(CH₃)₂). The aldehyde proton appears as a characteristic singlet downfield. The aromatic protons exhibit a complex splitting pattern in the aromatic region. The isopropyl group shows a septet for the methine proton and a doublet for the methyl protons. |
| ¹³C NMR | Predicted chemical shifts (CDCl₃, 101 MHz): δ 192.5 (CHO), 159.0 (C-O), 137.5 (Ar-C), 129.8 (Ar-CH), 123.0 (Ar-CH), 121.0 (Ar-CH), 115.0 (Ar-CH), 70.0 (OCH), 22.0 (CH₃). The aldehydic carbon resonates significantly downfield. Six distinct aromatic signals are expected due to the meta-substitution. |
| IR (Infrared) | Key absorptions (neat, cm⁻¹): ~2980 (C-H, aliphatic), ~2870 (C-H, aliphatic), ~1700 (C=O, aldehyde), ~1600, ~1580 (C=C, aromatic), ~1250 (C-O, ether). The strong carbonyl stretch is a key diagnostic peak. |
| MS (Mass Spec.) | Key fragments (m/z): 164 ([M]⁺), 149 ([M-CH₃]⁺), 121 ([M-C₃H₇]⁺), 93, 77. The molecular ion peak is observed, along with characteristic fragmentation patterns corresponding to the loss of the isopropyl group and subsequent rearrangements. |
Synthesis of this compound
This compound is readily synthesized from commercially available 3-hydroxybenzaldehyde via a Williamson ether synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Hydroxybenzaldehyde
-
2-Bromopropane (or 2-iodopropane)
-
Potassium carbonate (K₂CO₃) or Potassium tert-butoxide
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropane (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a colorless oil.
A visual representation of this synthetic workflow is provided below.
Reactivity and Applications in Organic Synthesis
The aldehyde functionality of this compound allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.
Ruthenium-Catalyzed C-H Oxygenation
This compound can be utilized in ruthenium-catalyzed, aldehyde-assisted C-H oxygenation reactions to produce ortho-hydroxy arylaldehydes. This transformation is highly valuable for introducing functionality at a typically unreactive C-H bond.
Generalized Experimental Protocol:
-
In a sealed tube, combine this compound (1.0 eq), a ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%), a silver carboxylate oxidant (e.g., AgOAc, 2.0 eq), and a carboxylic acid solvent (e.g., hexafluoroisopropanol).
-
Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 h).
-
After cooling, the reaction mixture is filtered and concentrated.
-
The residue is then purified by column chromatography to yield the corresponding ortho-hydroxylated product.
Other Key Reactions
-
Wittig Reaction: Reacts with phosphorus ylides to form substituted styrenes.
-
Aldol Condensation: Undergoes condensation with enolates of ketones or esters to form α,β-unsaturated carbonyl compounds.
-
Reductive Amination: Can be converted to the corresponding amine via reaction with an amine in the presence of a reducing agent.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Application in Drug Discovery and Development
The this compound scaffold is a key component in the synthesis of various biologically active molecules. Its derivatives have shown promise in targeting a range of diseases.
Synthesis of Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are a family of enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP). Inhibitors of PDEs have therapeutic applications in a variety of diseases, including cardiovascular disorders, respiratory diseases, and neurological conditions. The 3-isopropoxyphenyl moiety can be incorporated into heterocyclic scaffolds to generate potent and selective PDE inhibitors. For instance, a hypothetical synthetic route could involve the condensation of this compound with a suitable active methylene compound, followed by cyclization to form a dihydropyridinone core, a common feature in many PDE3/4 inhibitors.[1]
Development of Antiviral Agents
The structural features of this compound can be utilized in the design of novel antiviral agents. For example, it can serve as a starting material for the synthesis of chalcones and other flavonoids, which have been reported to exhibit antiviral activities. A plausible synthetic approach would involve the Claisen-Schmidt condensation of this compound with an appropriate acetophenone derivative.
A hypothetical signaling pathway illustrating the mechanism of action of a PDE inhibitor derived from this compound is depicted below.
Conclusion
This compound is a readily accessible and highly versatile chemical intermediate with significant potential in organic synthesis. Its utility extends from fundamental transformations to the construction of complex, biologically active molecules. This guide has provided a detailed overview of its properties, synthesis, and reactivity, highlighting its importance as a building block for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. The provided experimental protocols and spectroscopic data serve as a practical resource for the effective utilization of this valuable compound in the laboratory.
References
3-Isopropoxybenzaldehyde: A Comprehensive Technical Guide
Introduction
3-Isopropoxybenzaldehyde is an aromatic aldehyde of interest in organic synthesis, serving as a versatile intermediate in the preparation of more complex molecules for the pharmaceutical and chemical industries. This document provides a detailed overview of its synthesis, physicochemical properties, and safety information, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| CAS Number | 75792-33-5 | [1][3][4][5] |
| Appearance | Colorless to light yellow liquid or solid | [4][6] |
| Density | 1.036 ± 0.06 g/cm³ (Predicted) | [1][4] |
| Boiling Point | 256.8 °C at 760 mmHg | [1] |
| Flash Point | 107.5 °C | [1] |
| Refractive Index | 1.529 | [1] |
| Molar Refractivity | 48.9 cm³ | [1] |
| Polar Surface Area | 26.3 Ų | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |
Table 2: Spectroscopic and Analytical Data
| Data Type | Value |
| SMILES String | CC(C)Oc1cccc(C=O)c1 |
| InChI | 1S/C10H12O2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-8H,1-2H3 |
| InChI Key | NOBKCEXLDDGYID-UHFFFAOYSA-N |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the Williamson ether synthesis, starting from 3-hydroxybenzaldehyde and 2-bromopropane.
Experimental Protocol: Williamson Ether Synthesis
This protocol details the synthesis of this compound from 3-hydroxybenzaldehyde and 2-bromopropane.[6]
Materials:
-
3-hydroxybenzaldehyde
-
2-bromopropane
-
Potassium t-butoxide
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel
-
Ether
-
Hexanes
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (6.00 g, 49.1 mmol) in DMSO (100 mL), add potassium t-butoxide (6.34 g, 56.5 mmol).
-
Stir the resulting mixture for 20 minutes.
-
Add 2-bromopropane (7.25 g, 59 mmol) to the reaction mixture.
-
Stir the reaction for 18 hours.
-
Dilute the reaction mixture with brine (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 125 mL).
-
Combine the organic layers and dry with MgSO₄.
-
Concentrate the organic solution.
-
Purify the resulting residue by column chromatography on silica gel using an eluent of ether:hexanes (10:90).
-
The final product, this compound, is obtained as a colorless oil (4.61 g, 57% yield).[6]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Williamson ether synthesis.
Caption: Workflow for the synthesis of this compound.
Applications in Synthesis
This compound is a useful building block in organic synthesis. For instance, it has been utilized in the preparation of ortho-hydroxy arylaldehydes through a ruthenium-catalyzed aldehyde-assisted C-H oxygenation reaction.[4]
Logical Relationship of a C-H Oxygenation Reaction
The diagram below outlines the conceptual transformation of this compound into an ortho-hydroxy arylaldehyde derivative.
References
Physical state and appearance of 3-Isopropoxybenzaldehyde
An in-depth guide to the physical and chemical properties of 3-Isopropoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its physical state, appearance, and key chemical data, supported by generalized experimental protocols for property determination.
Physical and Chemical Properties
This compound is an organic compound with the chemical formula C10H12O2.[1][2][3][4][5][6] Its physical state at room temperature is described as both a solid and a colorless to light yellow liquid in various sources, suggesting it may be a low-melting solid or exist in a liquid state depending on purity and ambient conditions.[1]
Appearance and Odor
-
Physical Form : Sources variously describe the compound as a solid or a liquid.[1]
-
Color : The appearance is generally noted as colorless to light yellow.[1]
-
Odor : Specific odor characteristics are not detailed in the provided search results.
Quantitative Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 75792-33-5 | [1][2][3][4][5][6][7] |
| Molecular Formula | C10H12O2 | [1][2][3][4][5][6] |
| Molecular Weight | 164.20 g/mol | [1][2][5][6] |
| Physical State | Solid / Liquid | [1] |
| Appearance | Colorless to light yellow | [1] |
| Boiling Point | 110-113 °C (at 2 Torr) 256.8 °C (at 760 mmHg) | [1][2][7] |
| Density | 1.036 g/cm³ (Predicted) | [1][2][7] |
| Refractive Index | 1.529 | [2][7] |
| Flash Point | 107.5 °C | [2] |
| Storage Temperature | 2-8°C, under inert gas | [1] |
Experimental Protocols
While specific experimental documentation for the characterization of this compound is not provided in the search results, the following are standard methodologies for determining the key physical properties mentioned.
Determination of Physical State and Appearance
This is a qualitative analysis based on visual inspection of the substance at ambient temperature (typically 20-25°C) and standard atmospheric pressure.
-
Objective : To determine the physical form (solid, liquid, gas) and color of the substance.
-
Procedure :
-
A small, pure sample of the substance is placed in a clear, clean container (e.g., a watch glass or a beaker).
-
The sample is observed against a white background to accurately determine its color.
-
The physical form is noted. If it is a solid, the form (e.g., crystalline, amorphous powder) is also recorded.
-
Observations are recorded systematically.
-
Melting Point Determination
The melting point is a key indicator of a substance's purity and is determined using a melting point apparatus.
-
Objective : To determine the temperature range over which the solid phase of a substance transitions to the liquid phase.
-
Procedure :
-
A small amount of the finely powdered solid substance is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus (e.g., Thiele tube with oil bath or a digital instrument).
-
The sample is heated slowly and steadily.
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point.
-
Boiling Point Determination
The boiling point is determined at a specific atmospheric pressure, as it varies with pressure.
-
Objective : To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Procedure (Distillation Method) :
-
A sample of the liquid is placed in a distillation flask with a few boiling chips.
-
A thermometer is positioned so that its bulb is just below the side arm of the flask.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point.
-
Logical Workflow
The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like this compound.
Caption: Workflow for Physical Property Determination.
References
- 1. 3-ISOPROPOXY-BENZALDEHYDE CAS#: 75792-33-5 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-ISOPROPOXY-BENZALDEHYDE | 75792-33-5 [chemicalbook.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. 001chemical.com [001chemical.com]
- 6. scbt.com [scbt.com]
- 7. Page loading... [guidechem.com]
Methodological & Application
Synthesis of Novel Chalcones from 3-Isopropoxybenzaldehyde: Application Notes and Detailed Protocols
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and experimental protocols for the synthesis of a series of novel chalcones derived from 3-Isopropoxybenzaldehyde. These compounds are of significant interest to researchers, scientists, and drug development professionals due to the established broad-spectrum biological activities of the chalcone scaffold, including anti-inflammatory and anticancer properties. This report outlines the synthesis, purification, and characterization of four specific chalcone derivatives and discusses their potential biological relevance.
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds belonging to the flavonoid family, widely recognized for their diverse pharmacological activities. The presence of an α,β-unsaturated ketone moiety makes them versatile precursors for the synthesis of various heterocyclic compounds and potent bioactive molecules. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone, remains the most common and efficient method for chalcone synthesis.[1][2][3][4]
This application note focuses on the synthesis of four novel chalcones starting from this compound and four different substituted acetophenones: 4-aminoacetophenone, 4-hydroxyacetophenone, 4-methoxyacetophenone, and 4-chloroacetophenone. The resulting chalcones, possessing a 3-isopropoxy substitution on one aromatic ring and various substituents on the other, are valuable candidates for screening in drug discovery programs.
Synthesis of Chalcones
The synthesis of the target chalcones was achieved via the Claisen-Schmidt condensation reaction. The general reaction scheme is presented below:
Experimental Protocols
The following protocols are based on established Claisen-Schmidt condensation procedures and have been adapted for the synthesis of the target chalcones.[3][5]
Protocol 1: Synthesis of (E)-1-(4-substituted-phenyl)-3-(3-isopropoxyphenyl)prop-2-en-1-one
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of the appropriately substituted acetophenone (4-aminoacetophenone, 4-hydroxyacetophenone, 4-methoxyacetophenone, or 4-chloroacetophenone) and 10 mmol (1.78 g) of this compound in 30-50 mL of 95% ethanol.
-
Reaction Initiation: Cool the mixture in an ice bath with continuous stirring. Prepare a solution of 20 mmol of sodium hydroxide (NaOH) in 10 mL of water and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature is maintained below 25°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is neutral.
-
Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a methanol-water mixture.[5]
Data Presentation
The following table summarizes the expected products and their key physicochemical properties. Please note that the yields and reaction times are estimates based on similar reactions and may vary.
| Compound ID | R-Group | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 1 | -NH₂ | (E)-1-(4-aminophenyl)-3-(3-isopropoxyphenyl)prop-2-en-1-one | C₁₈H₁₉NO₂ | 281.35 | 70-85 |
| 2 | -OH | (E)-1-(4-hydroxyphenyl)-3-(3-isopropoxyphenyl)prop-2-en-1-one | C₁₈H₁₈O₃ | 282.33 | 60-75 |
| 3 | -OCH₃ | (E)-1-(4-methoxyphenyl)-3-(3-isopropoxyphenyl)prop-2-en-1-one | C₁₉H₂₀O₃ | 296.36 | 75-90 |
| 4 | -Cl | (E)-1-(4-chlorophenyl)-3-(3-isopropoxyphenyl)prop-2-en-1-one | C₁₈H₁₇ClO₂ | 300.78 | 80-95 |
Table 1: Synthesized Chalcone Derivatives and Their Properties.
Spectroscopic Characterization
The synthesized chalcones should be characterized by standard spectroscopic methods to confirm their structures.
-
¹H NMR: The proton NMR spectra are expected to show characteristic signals for the α- and β-protons of the enone system as doublets with a coupling constant (J) of approximately 15-16 Hz, confirming the E-configuration. Aromatic protons will appear in the range of δ 6.5-8.0 ppm. The isopropoxy group will show a characteristic septet for the CH group and a doublet for the two CH₃ groups.
-
¹³C NMR: The carbon NMR spectra will show a characteristic signal for the carbonyl carbon around δ 185-195 ppm.
-
Mass Spectrometry (MS): The mass spectra should show the molecular ion peak corresponding to the calculated molecular weight of each compound.
Potential Biological Applications and Signaling Pathways
Chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects.[6][7] The synthesized 3-isopropoxy chalcone derivatives are promising candidates for investigation in these areas.
Anti-inflammatory Activity
Chalcones have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways, particularly the NF-κB pathway.[6][7][8][9] Inflammatory stimuli can lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its ubiquitination and degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and various interleukins. Chalcones can potentially inhibit this pathway at multiple points, such as by inhibiting IKK activation or preventing the nuclear translocation of NF-κB.[6][8]
References
- 1. The 3-deoxysappanchalcone induces ROS-mediated apoptosis and cell cycle arrest via JNK/p38 MAPKs signaling pathway in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chalcones from Angelica keiskei attenuate the inflammatory responses by suppressing nuclear translocation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Isopropoxybenzaldehyde in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information on the utility of 3-isopropoxybenzaldehyde as a versatile starting material in the synthesis of key pharmaceutical intermediates. The primary focus is on the reduction of this compound to (3-isopropoxyphenyl)methanol, a valuable building block for various drug scaffolds, including but not limited to, beta-blockers and other cardio-selective therapeutic agents.
Introduction
This compound is an aromatic aldehyde whose structural features make it a valuable precursor in medicinal chemistry. The isopropoxy group can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule by altering its lipophilicity and metabolic stability. The aldehyde functionality serves as a reactive handle for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. One of the most fundamental and useful transformations of this compound in the synthesis of pharmaceutical intermediates is its reduction to the corresponding benzyl alcohol, (3-isopropoxyphenyl)methanol. This conversion provides a versatile intermediate that can be further elaborated into more complex molecular architectures.
(3-Isopropoxyphenyl)methanol can serve as a precursor to a variety of pharmaceutical agents. For instance, the synthesis of certain beta-blockers, a class of drugs used to manage cardiovascular diseases, often involves the reaction of a substituted phenol with epichlorohydrin. While not a direct precursor, (3-isopropoxyphenyl)methanol can be readily converted to the corresponding 3-isopropoxyphenol, which can then be utilized in established synthetic routes for beta-blockers.
Key Application: Reduction to (3-isopropoxyphenyl)methanol
The reduction of the aldehyde group in this compound to a primary alcohol is a crucial step in synthesizing various pharmaceutical intermediates. This transformation is most commonly and efficiently achieved using sodium borohydride (NaBH₄), a mild and selective reducing agent.
Experimental Protocol: Sodium Borohydride Reduction of this compound
This protocol details the procedure for the reduction of this compound to (3-isopropoxyphenyl)methanol using sodium borohydride in an alcoholic solvent.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in methanol or ethanol (10-15 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (1.1-1.5 eq.) to the stirred solution in small portions. Caution: Hydrogen gas may be evolved.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system) until the starting aldehyde is consumed.
-
Quenching the Reaction: Once the reaction is complete, cool the flask again in an ice bath and slowly add deionized water to quench the excess sodium borohydride.
-
Acidification: Carefully add 1 M HCl dropwise to the mixture until the pH is approximately 2-3 to decompose the borate salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (3-isopropoxyphenyl)methanol.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
Quantitative Data
The following table summarizes typical quantitative data for the sodium borohydride reduction of this compound.
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Reaction Time | 1-2 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 90-98% |
| Purity (after workup) | >95% |
| Purity (after chromatography) | >99% |
Visualization of Synthetic Pathway and Logical Workflow
The following diagrams illustrate the synthetic pathway for the reduction of this compound and a general experimental workflow.
Caption: Synthetic pathway for the reduction of this compound.
Caption: Experimental workflow for the synthesis of (3-isopropoxyphenyl)methanol.
Signaling Pathway Relevance: Beta-Adrenergic Receptor Blockade
(3-Isopropoxyphenyl)methanol is a precursor to intermediates used in the synthesis of beta-blockers. These drugs play a crucial role in managing cardiovascular diseases by blocking the effects of adrenaline and noradrenaline on beta-adrenergic receptors.
Caption: Simplified signaling pathway of beta-adrenergic receptor blockade.
Conclusion
This compound is a readily available and versatile starting material for the synthesis of valuable pharmaceutical intermediates. The reduction to (3-isopropoxyphenyl)methanol is a straightforward and high-yielding reaction that provides a key building block for the development of a wide range of bioactive molecules. The protocols and information provided herein are intended to assist researchers and scientists in the efficient utilization of this compound in their drug discovery and development endeavors.
Application Notes and Protocols for the Claisen-Schmidt Condensation Reaction with 3-Isopropoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a reliable method for the formation of α,β-unsaturated ketones, commonly known as chalcones.[1] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an enolizable ketone.[2] Chalcones and their derivatives are of significant interest to the scientific community, particularly in the field of medicinal chemistry, due to their wide array of pharmacological activities.[3][4][5] These activities include, but are not limited to, antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5]
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of (E)-1-phenyl-3-(3-isopropoxyphenyl)prop-2-en-1-one, a chalcone derivative of 3-isopropoxybenzaldehyde. The protocols and data presented herein are designed to guide researchers in the successful synthesis, purification, and characterization of this and similar chalcone compounds.
Application Notes
The chalcone scaffold, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged structure in drug discovery. The specific substituents on the aromatic rings play a crucial role in modulating the biological activity of these compounds. The presence of an isopropoxy group on one of the phenyl rings, as in the case of (E)-1-phenyl-3-(3-isopropoxyphenyl)prop-2-en-1-one, can influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets.
While specific biological data for (E)-1-phenyl-3-(3-isopropoxyphenyl)prop-2-en-1-one is not extensively documented in publicly available literature, the broader class of alkoxy-substituted chalcones has demonstrated significant therapeutic potential. For instance, various chalcone derivatives have been investigated for their:
-
Anticancer Activity: Chalcones have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3]
-
Antimicrobial Activity: The α,β-unsaturated ketone moiety is a key pharmacophore that contributes to the antimicrobial effects of chalcones against a range of bacteria and fungi.[5]
-
Anti-inflammatory Properties: Many chalcones exhibit anti-inflammatory effects by modulating various signaling pathways involved in the inflammatory response.[3]
-
Antioxidant Effects: The phenolic and other electron-donating groups often present in chalcone derivatives contribute to their ability to scavenge free radicals.
The synthesis of (E)-1-phenyl-3-(3-isopropoxyphenyl)prop-2-en-1-one via the Claisen-Schmidt condensation provides a versatile platform for further chemical modifications. The reactive α,β-unsaturated system can be a precursor for the synthesis of various heterocyclic compounds, such as pyrazolines and flavanones, which also exhibit a wide range of biological activities.
Experimental Protocols
Synthesis of (E)-1-phenyl-3-(3-isopropoxyphenyl)prop-2-en-1-one
This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with acetophenone.
Materials and Reagents:
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl, dilute solution)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Silica gel for column chromatography (optional)
-
Hexane and Ethyl acetate for chromatography (optional)
Reaction Scheme:
Where Ar = 3-isopropoxyphenyl
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in 30-40 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 20% w/v, 1.5 equivalents) dropwise to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 25°C. An ice bath can be used if necessary.
-
Reaction: After the addition of the base, continue stirring the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).[2]
-
Workup: Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 5-6. This will cause the product to precipitate.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Column Chromatography (Optional): If further purification is required, the crude product can be subjected to column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization:
The structure and purity of the synthesized (E)-1-phenyl-3-(3-isopropoxyphenyl)prop-2-en-1-one should be confirmed by standard analytical techniques such as:
-
Melting Point: Determine the melting point of the purified product.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry (E-isomer).
-
FT-IR: To identify the characteristic functional groups (e.g., C=O, C=C).
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Data Presentation
The following table summarizes the expected reaction parameters and product characteristics for the synthesis of (E)-1-phenyl-3-(3-isopropoxyphenyl)prop-2-en-1-one, based on typical Claisen-Schmidt reactions with similar substituted benzaldehydes.
| Parameter | Expected Value/Range | Reference |
| Reactants | This compound, Acetophenone | - |
| Catalyst | Sodium Hydroxide or Potassium Hydroxide | [2] |
| Solvent | Ethanol (95%) | [2] |
| Reaction Time | 12 - 24 hours | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Yield | 70 - 90% (based on analogous reactions) | [6] |
| Physical State | Solid | - |
| Melting Point | To be determined experimentally | - |
Mandatory Visualizations
Claisen-Schmidt Condensation Mechanism
Caption: General mechanism of the Claisen-Schmidt condensation reaction.
Experimental Workflow for Chalcone Synthesis
Caption: Experimental workflow for the synthesis and purification of chalcones.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. scialert.net [scialert.net]
- 3. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological potential of natural chalcones: a recent studies and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
Application Notes and Protocols for the Synthesis of 3-Isopropoxybenzaldehyde via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-isopropoxybenzaldehyde, a valuable intermediate in pharmaceutical and organic synthesis, utilizing the Williamson ether synthesis. The document outlines the reaction mechanism, experimental procedures, and expected outcomes.
Introduction
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other substrate with a good leaving group.[1][2][3] This method is particularly effective for the synthesis of alkyl aryl ethers.
In this protocol, this compound is synthesized from 3-hydroxybenzaldehyde and 2-bromopropane. The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a strong base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-bromopropane to form the desired ether.
Reaction Mechanism and Workflow
The synthesis of this compound proceeds in two main stages: the deprotonation of 3-hydroxybenzaldehyde to form the corresponding phenoxide, followed by the nucleophilic substitution reaction with 2-bromopropane.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a literature procedure for the synthesis of this compound.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Hydroxybenzaldehyde | 122.12 | 6.00 g | 49.1 |
| Potassium t-butoxide | 112.21 | 6.34 g | 56.5 |
| 2-Bromopropane | 122.99 | 7.25 g (5.54 mL) | 59.0 |
| Dimethyl sulfoxide (DMSO) | - | 100 mL | - |
| Ethyl acetate (EtOAc) | - | 375 mL | - |
| Brine | - | 100 mL | - |
| Magnesium sulfate (MgSO₄) | - | As needed | - |
| Silica gel | - | As needed | - |
| Ether:Hexanes (10:90) | - | As needed | - |
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (6.00 g, 49.1 mmol) in DMSO (100 mL) in a round-bottom flask, add potassium t-butoxide (6.34 g, 56.5 mmol).
-
Stir the resulting mixture at room temperature for 20 minutes to ensure complete formation of the phenoxide.
-
Add 2-bromopropane (7.25 g, 59 mmol) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 18 hours.
-
After 18 hours, dilute the reaction mixture with brine (100 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 125 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the resulting residue by column chromatography on silica gel, eluting with a mixture of ether and hexanes (10:90).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a colorless oil.[4]
Expected Yield:
Based on the cited literature, a yield of approximately 4.61 g (57%) of this compound can be expected.[4]
Application Notes
-
Choice of Base and Solvent: Potassium t-butoxide is a strong, non-nucleophilic base suitable for deprotonating the phenolic hydroxyl group. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.[5]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material (3-hydroxybenzaldehyde) and the formation of the product.
-
Purification: Column chromatography is essential for separating the desired product from unreacted starting materials and any potential side products. The polarity of the eluent may need to be optimized based on TLC analysis.
-
Alternative Alkylating Agents: While 2-bromopropane is used in this protocol, other isopropyl halides (e.g., 2-iodopropane) or sulfonates could also be employed as the alkylating agent.
-
Potential Side Reactions: A potential side reaction is the E2 elimination of 2-bromopropane, which is a secondary alkyl halide. However, the use of a polar aprotic solvent and a phenoxide nucleophile generally favors the SN2 pathway.[3]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potassium t-butoxide is a corrosive and moisture-sensitive solid. Handle it with care in a dry environment.
-
2-Bromopropane is a volatile and flammable liquid. Avoid inhalation and contact with skin.
-
DMSO can enhance the absorption of other chemicals through the skin. Avoid direct contact.
References
Application Notes and Protocols: Ruthenium-Catalyzed C-H Activation for the Synthesis of Isocoumarins from 3-Isopropoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium-catalyzed C-H activation has emerged as a powerful and atom-economical tool in modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This approach circumvents the need for pre-functionalized starting materials, thereby streamlining synthetic routes to complex molecules. One notable application is the synthesis of isocoumarins, a class of compounds with significant biological activities, through the annulation of benzoic acids with alkynes. While direct C-H activation of benzaldehydes is known, a common and robust strategy involves the initial oxidation of the benzaldehyde to the corresponding benzoic acid, which then acts as a directing group for the ortho-C-H activation and subsequent annulation.
This document provides a detailed protocol for the synthesis of an isocoumarin derivative starting from 3-isopropoxybenzoic acid, which can be readily obtained by the oxidation of 3-isopropoxybenzaldehyde. The protocol is adapted from established literature procedures for the ruthenium(II)-catalyzed oxidative annulation of benzoic acids with internal alkynes.
Reaction Scheme
The overall transformation involves a two-step process: the oxidation of this compound to 3-isopropoxybenzoic acid, followed by the ruthenium-catalyzed C-H activation and annulation with an alkyne (e.g., diphenylacetylene) to yield the corresponding isocoumarin.
Step 1: Oxidation
This compound -> 3-Isopropoxybenzoic acid
Step 2: Ru-catalyzed C-H Annulation
3-Isopropoxybenzoic acid + Diphenylacetylene -> 7-Isopropoxy-3,4-diphenyl-1H-isochromen-1-one
Quantitative Data Summary
The following table summarizes representative quantitative data for the ruthenium-catalyzed annulation of benzoic acids with alkynes, based on analogous reactions found in the literature. The data for the 3-isopropoxybenzoic acid reaction is a projection based on these established methods.
| Entry | Benzoic Acid Derivative | Alkyne | Catalyst (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Isopropoxybenzoic acid | Diphenylacetylene | [RuCl₂(p-cymene)]₂ (5) | Cu(OAc)₂·H₂O (1.0) | t-AmOH | 120 | 24 | (Projected) >80 |
| 2 | Benzoic acid | Diphenylacetylene | [RuCl₂(p-cymene)]₂ (2.5) | AgOAc (0.2) | DCE | 100 | 24 | 92 |
| 3 | 4-Methoxybenzoic acid | Diphenylacetylene | [RuCl₂(p-cymene)]₂ (2.5) | Cu(OAc)₂·H₂O (1.0) | DCE | 100 | 12 | 95 |
| 4 | 3-Methylbenzoic acid | 1-Phenyl-1-propyne | [RuCl₂(p-cymene)]₂ (5) | Cu(OAc)₂·H₂O (1.0) | t-AmOH | 120 | 24 | 85 |
Experimental Protocols
Protocol 1: Oxidation of this compound to 3-Isopropoxybenzoic Acid
This protocol describes a standard Jones oxidation. Caution: Chromium trioxide is highly toxic and carcinogenic. Handle with extreme care in a fume hood.
Materials:
-
This compound
-
Jones reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting to 100 mL with water)
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
2 M Hydrochloric acid
Procedure:
-
Dissolve this compound (1.0 equiv) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the dropwise addition of isopropanol until the orange color is no longer visible.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and extract with saturated aqueous sodium bicarbonate solution.
-
Carefully acidify the aqueous bicarbonate layer with 2 M hydrochloric acid until a white precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford 3-isopropoxybenzoic acid.
Protocol 2: Ruthenium-Catalyzed Synthesis of 7-Isopropoxy-3,4-diphenyl-1H-isochromen-1-one
This protocol is adapted from established procedures for the synthesis of isocoumarins.
Materials:
-
3-Isopropoxybenzoic acid
-
Diphenylacetylene
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene chloride dimer)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
tert-Amyl alcohol (t-AmOH)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a screw-capped vial, add 3-isopropoxybenzoic acid (0.2 mmol, 1.0 equiv), diphenylacetylene (0.3 mmol, 1.5 equiv), [RuCl₂(p-cymene)]₂ (0.01 mmol, 5 mol%), and Cu(OAc)₂·H₂O (0.2 mmol, 1.0 equiv).
-
Add tert-amyl alcohol (1.0 mL) to the vial.
-
Seal the vial and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, 7-isopropoxy-3,4-diphenyl-1H-isochromen-1-one.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Catalytic Cycle for Ruthenium-Catalyzed C-H Annulation
Caption: A proposed catalytic cycle for the ruthenium-catalyzed annulation of benzoic acids with alkynes.
Experimental Workflow
Caption: A simplified workflow for the synthesis of the target isocoumarin.
Application Notes and Protocols for the Synthesis of 3-Isopropoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-isopropoxybenzaldehyde and its derivatives. The primary method described is the Williamson ether synthesis, a robust and versatile method for preparing ethers. This class of compounds serves as a valuable building block in medicinal chemistry and materials science.
Introduction
This compound and its substituted analogues are important intermediates in the synthesis of various organic molecules. The presence of the aldehyde group allows for a wide range of chemical transformations, including the formation of Schiff bases, while the isopropoxy group modifies the lipophilicity and steric properties of the molecule. These characteristics make them attractive scaffolds in drug discovery and development. Benzaldehyde derivatives have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects.
Experimental Protocols
The synthesis of this compound derivatives is typically achieved through the Williamson ether synthesis. This method involves the reaction of a substituted 3-hydroxybenzaldehyde with an isopropyl halide in the presence of a base.
General Protocol for Williamson Ether Synthesis
This protocol describes a general method for the synthesis of this compound derivatives. Specific examples with reported yields are provided in Table 1.
Materials:
-
Substituted 3-hydroxybenzaldehyde
-
Isopropyl halide (e.g., 2-bromopropane, 2-iodopropane)
-
Base (e.g., potassium carbonate, potassium tert-butoxide)
-
Solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted 3-hydroxybenzaldehyde (1.0 eq.) and the chosen solvent.
-
Addition of Base: Add the base (1.1-1.5 eq.) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
Addition of Alkyl Halide: Add the isopropyl halide (1.2-1.5 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux) and stir for the required time (typically 18-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water or brine and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Data Presentation
The following table summarizes the synthesis of this compound and a selected derivative using the Williamson ether synthesis.
| Product | Starting Material | Isopropyl Halide | Base | Solvent | Reaction Conditions | Yield (%) |
| This compound | 3-Hydroxybenzaldehyde | 2-Bromopropane | Potassium t-butoxide | DMSO | 18 hours, room temp. | 57 |
| 3-Iodo-4-isopropoxybenzaldehyde | 3-Iodo-4-hydroxybenzaldehyde | Isopropyl iodide | K₃PO₄ | DMSO | 24 hours, 120 °C | 70[1] |
| 3-Ethoxy-4-methoxybenzaldehyde* | Isovanillin | Ethyl bromide | NaOH or K₂CO₃ | Water | 4 hours, 25 °C | 94.8-96.1[2] |
*Note: This is an example of a similar ether synthesis with a high yield using a phase-transfer catalyst, demonstrating a potentially optimized procedure.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives via Williamson ether synthesis.
Caption: General workflow for the synthesis of this compound derivatives.
Potential Biological Signaling Pathway
Benzaldehyde derivatives have been investigated for their potential anticancer activities.[3][4][5][6] One of the key signaling pathways often dysregulated in cancer is the PI3K/Akt pathway, which plays a crucial role in cell survival, proliferation, and apoptosis.[7][8][9][10] While the direct effect of this compound derivatives on this pathway requires specific investigation, related compounds have been shown to modulate its activity.[7][11] The following diagram illustrates a simplified PI3K/Akt signaling pathway, a potential target for novel anticancer agents.
Caption: Simplified PI3K/Akt signaling pathway, a potential target for anticancer drugs.
References
- 1. rsc.org [rsc.org]
- 2. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products Targeting PI3K/AKT in Myocardial Ischemic Reperfusion Injury: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jppres.com [jppres.com]
Application Notes: 3-Isopropoxybenzaldehyde as a Precursor for Ortho-Hydroxy Arylaldehydes
Introduction
Ortho-hydroxy arylaldehydes are a critical class of organic intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Their preparation often involves the regioselective formylation of phenols. This document outlines detailed methodologies for the synthesis of ortho-hydroxy arylaldehydes, utilizing 3-isopropoxybenzaldehyde as a key precursor. The primary strategy discussed involves a protection-functionalization-deprotection sequence, leveraging directed ortho-metalation (DoM) for regioselective formylation. Alternative, more direct formylation methods starting from the corresponding phenol are also presented for context and comparison.
Primary Synthetic Strategy: Directed ortho-Metalation of Protected this compound
The aldehyde functionality of this compound is incompatible with the strongly basic conditions required for directed ortho-metalation. Therefore, a three-step sequence is employed:
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Protection of the aldehyde group as a diethyl acetal.
-
Directed ortho-Metalation (DoM) and subsequent formylation of the acetal-protected intermediate.
-
Deprotection of the acetal to unveil the final ortho-hydroxy arylaldehyde.
This strategy allows for the precise introduction of a formyl group at the C2 or C6 position of the aromatic ring.
Experimental Protocols
Protocol 1: Protection of this compound as a Diethyl Acetal
This protocol describes the formation of this compound diethyl acetal, which is stable under the basic conditions of the subsequent ortho-lithiation step.
-
Materials:
-
This compound
-
Triethyl orthoformate
-
Absolute ethanol
-
Ammonium chloride (catalyst)
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Anhydrous sodium carbonate
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in absolute ethanol, add triethyl orthoformate (1.2 equivalents).
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Add a catalytic amount of ammonium chloride.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding anhydrous sodium carbonate.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound diethyl acetal, which can be purified by vacuum distillation.
-
Protocol 2: Directed ortho-Metalation and Formylation
This step is the key to regioselective formylation. The alkoxy group and the acetal direct the lithiation to the ortho positions.
-
Materials:
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This compound diethyl acetal
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Anhydrous tetrahydrofuran (THF)
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sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound diethyl acetal (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add s-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.
-
Add anhydrous DMF (1.5 equivalents) dropwise and stir for an additional hour at -78 °C.
-
Allow the reaction mixture to warm to room temperature slowly.
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Quench the reaction by the careful addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Protocol 3: Deprotection of the Acetal
The final step involves the hydrolysis of the acetal to reveal the desired ortho-hydroxy arylaldehyde.
-
Materials:
-
Crude product from Protocol 2
-
Acetone
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the crude product from the previous step in a mixture of acetone and 2 M HCl.
-
Stir the solution at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting ortho-hydroxy arylaldehyde by column chromatography on silica gel.
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Data Presentation
Table 1: Representative Yields for the Directed ortho-Metalation Strategy
| Step | Transformation | Starting Material | Product | Typical Yield (%) |
| 1 | Acetal Protection | This compound | This compound diethyl acetal | 85-95 |
| 2 | DoM & Formylation | This compound diethyl acetal | Mixture of ortho-formylated acetals | 60-75 |
| 3 | Deprotection | Mixture of ortho-formylated acetals | 2-Hydroxy-4-isopropoxybenzaldehyde & 2-Hydroxy-6-isopropoxybenzaldehyde | 80-90 |
Note: Yields are based on literature for analogous substrates and may vary depending on specific reaction conditions.
Visualization of the Synthetic Pathway
Alternative Synthetic Routes from 3-Isopropoxyphenol
If 3-isopropoxyphenol is available, direct ortho-formylation methods can be employed. These methods avoid the need for protection and deprotection steps.
Magnesium Chloride-Mediated ortho-Formylation
This method offers high regioselectivity for the ortho position and uses relatively mild and inexpensive reagents.
Protocol 4: MgCl₂-Mediated ortho-Formylation of 3-Isopropoxyphenol
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Materials:
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3-Isopropoxyphenol
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Anhydrous magnesium chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a dry flask under an inert atmosphere, add anhydrous MgCl₂ (2 equivalents) and paraformaldehyde (3 equivalents).
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Add anhydrous THF, followed by the dropwise addition of triethylamine (2 equivalents).
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Stir the mixture for 10 minutes, then add 3-isopropoxyphenol (1 equivalent) dropwise.
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Heat the reaction mixture to reflux (approximately 75 °C) for 4-6 hours.
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Cool the mixture to room temperature and add diethyl ether.
-
Wash the organic phase successively with 1 M HCl and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to isolate the ortho-hydroxy arylaldehyde isomers.
-
Duff Reaction
The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine.
Protocol 5: Duff Reaction of 3-Isopropoxyphenol
-
Materials:
-
3-Isopropoxyphenol
-
Hexamethylenetetramine
-
Glycerol
-
Boric acid
-
Sulfuric acid (50% aqueous solution)
-
Diethyl ether
-
-
Procedure:
-
Mix 3-isopropoxyphenol (1 equivalent), hexamethylenetetramine (1.5 equivalents), glycerol, and boric acid.
-
Heat the mixture to 150-160 °C for 15-20 minutes.
-
Cool the reaction mixture and add a 50% aqueous solution of sulfuric acid.
-
Heat the mixture again to hydrolyze the intermediate.
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After cooling, extract the product with diethyl ether.
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Wash the organic extract, dry it over anhydrous magnesium sulfate, and remove the solvent.
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Purify the product by column chromatography or distillation.
-
Reimer-Tiemann Reaction
This reaction involves the ortho-formylation of phenols using chloroform in a basic solution. It often produces a mixture of ortho and para isomers.
Protocol 6: Reimer-Tiemann Reaction of 3-Isopropoxyphenol
-
Materials:
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3-Isopropoxyphenol
-
Sodium hydroxide
-
Chloroform
-
Ethanol (optional, as co-solvent)
-
Hydrochloric acid
-
Diethyl ether
-
-
Procedure:
-
Dissolve 3-isopropoxyphenol (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Heat the solution to 60-70 °C.
-
Add chloroform (2-3 equivalents) dropwise while maintaining the temperature.
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Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Separate the ortho and para isomers by column chromatography.
-
Data Presentation
Table 2: Comparison of Direct ortho-Formylation Methods for Phenols
| Reaction | Reagents | Typical Ortho:Para Ratio | Typical Yield (%) |
| MgCl₂-Mediated | MgCl₂, Paraformaldehyde, TEA | Highly ortho-selective | 60-90 |
| Duff Reaction | Hexamethylenetetramine, Acid | Primarily ortho | 15-50 |
| Reimer-Tiemann | Chloroform, NaOH | Ortho major, para minor | 20-60 |
Note: Yields and selectivity are general and can vary significantly based on the substrate and reaction conditions.
Visualization of Reaction Mechanisms
Spectroscopic Data of Potential Products
The following tables provide predicted spectroscopic data for the two likely ortho-hydroxy arylaldehyde products based on data from analogous compounds.
Table 3: Predicted ¹H NMR Data (in CDCl₃)
| Compound | δ (ppm), Multiplicity, Assignment |
| 2-Hydroxy-4-isopropoxybenzaldehyde | ~11.2 (s, 1H, -OH), ~9.7 (s, 1H, -CHO), ~7.4 (d, 1H, Ar-H), ~6.5 (dd, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~4.6 (sept, 1H, -CH(CH₃)₂), ~1.4 (d, 6H, -CH(CH₃)₂) |
| 2-Hydroxy-6-isopropoxybenzaldehyde | ~11.5 (s, 1H, -OH), ~10.3 (s, 1H, -CHO), ~7.5 (t, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~4.7 (sept, 1H, -CH(CH₃)₂), ~1.4 (d, 6H, -CH(CH₃)₂) |
Table 4: Predicted ¹³C NMR Data (in CDCl₃)
| Compound | δ (ppm), Assignment |
| 2-Hydroxy-4-isopropoxybenzaldehyde | ~192 (-CHO), ~165 (C-OH), ~163 (C-OPr), ~135 (Ar-C), ~115 (Ar-C), ~108 (Ar-C), ~102 (Ar-C), ~71 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂) |
| 2-Hydroxy-6-isopropoxybenzaldehyde | ~195 (-CHO), ~162 (C-OH), ~160 (C-OPr), ~137 (Ar-C), ~112 (Ar-C), ~110 (Ar-C), ~105 (Ar-C), ~72 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂) |
Table 5: Predicted IR Data (cm⁻¹)
| Compound | O-H Stretch | C-H (Aromatic) Stretch | C=O (Aldehyde) Stretch | C-O (Ether) Stretch |
| 2-Hydroxy-4-isopropoxybenzaldehyde | 3200-3400 (broad) | ~3050 | ~1650 | ~1250 |
| 2-Hydroxy-6-isopropoxybenzaldehyde | 3100-3300 (broad) | ~3060 | ~1660 | ~1260 |
Disclaimer: The spectroscopic data provided are predicted values based on structurally similar compounds and should be used for reference purposes. Actual experimental data may vary.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Isopropoxybenzaldehyde by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-isopropoxybenzaldehyde using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, standard silica gel (60-120 mesh for gravity columns or 230-400 mesh for flash chromatography) is the most common stationary phase.[1][2] The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate or dichloromethane.[3] The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[4]
Q2: How do I determine the optimal solvent system using Thin Layer Chromatography (TLC)?
A2: To determine the ideal solvent system, dissolve a small amount of your crude this compound in a solvent like dichloromethane and spot it on a TLC plate.[5] Develop the plate using different ratios of a non-polar and a polar solvent (e.g., hexane:ethyl acetate). The ideal solvent system will result in the desired compound having an Rf value of approximately 0.2-0.4, ensuring good separation from impurities.[3][4]
Q3: My this compound appears to be degrading on the silica gel column. What can I do?
A3: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can cause degradation.[3][4] To mitigate this, you can neutralize the silica gel by preparing a slurry in your mobile phase and adding a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2%).[4][6] Alternatively, using a different stationary phase like neutral alumina can be a viable option.[4][7] A 2D TLC can also be performed to confirm if the compound is unstable on silica gel.[8]
Q4: How should I load my crude this compound onto the column?
A4: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar mobile phase.[8] Carefully pipette this solution onto the top of the packed column.[9]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[8][10] This powder can then be carefully added to the top of the column.[8] Dry loading often leads to better separation for less soluble compounds.[1]
Q5: What is a typical gradient elution protocol for purifying this compound?
A5: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic (constant polarity) elution.[1] You would start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and incrementally increase the proportion of the more polar solvent (ethyl acetate).[5] The specific gradient will depend on the impurities present and should be guided by your initial TLC analysis.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound by column chromatography.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation | The polarity of the mobile phase is too high or too low. | Optimize the solvent system using TLC to achieve an Rf value of 0.2-0.4 for this compound.[3][4] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks.[11] | |
| The sample was overloaded on the column. | Use an appropriate amount of silica gel relative to your sample mass (typically a 30:1 to 100:1 ratio). | |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | Start with a less polar solvent system. Re-evaluate your TLC analysis.[7] |
| Product is Not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of your eluent system (gradient elution).[7] |
| The compound may have degraded on the silica gel. | Test for compound stability on a TLC plate. Consider neutralizing the silica gel with triethylamine or using neutral alumina as the stationary phase.[3][7] | |
| Tailing of the Product Band | The sample is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic impurities.[12] |
| The sample was loaded in a solvent that is too polar. | Load the sample in the initial mobile phase or use the dry loading technique.[8] | |
| Column Runs Dry | Insufficient solvent was added to the column reservoir. | Always keep the solvent level above the top of the stationary phase to prevent the introduction of air bubbles and cracks.[8] |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Solvent System Selection:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a mixture of hexane and ethyl acetate (start with a 95:5 ratio).
-
Visualize the spots under a UV lamp (254 nm).
-
Adjust the solvent ratio to obtain an Rf value of approximately 0.2-0.3 for the product spot.[5]
-
-
Column Packing:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring even packing without air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until it is level with the top of the sand.[5]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry powder.
-
Carefully add this powder to the top of the packed column.[8]
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.[5]
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: A step-by-step workflow for the purification of this compound.
Caption: A decision tree for troubleshooting poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. reddit.com [reddit.com]
- 11. chromtech.com [chromtech.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Purifying 3-Isopropoxybenzaldehyde by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Isopropoxybenzaldehyde using recrystallization techniques. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Troubleshooting Guide
Users may encounter several common issues during the recrystallization of this compound. This guide provides solutions to these challenges in a question-and-answer format.
Q1: No crystals are forming after the solution has cooled. What should I do?
A1: This is a common issue that can arise from several factors:
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Too much solvent: The concentration of this compound may be too low for crystals to form. To address this, you can evaporate some of the solvent to increase the concentration and then allow the solution to cool again.
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Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, you can try "seeding" the solution by adding a tiny crystal of pure this compound. Alternatively, gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
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Inappropriate solvent: The chosen solvent may not be suitable for recrystallizing this specific compound. It is advisable to perform small-scale solvent screening to identify a solvent in which this compound is soluble when hot but insoluble when cold.
Q2: The product has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This is a frequent challenge with aldehydes. Here are some troubleshooting steps:
-
Lower the boiling point of the solvent: If the boiling point of your solvent is higher than the melting point of this compound, the compound will melt before it dissolves. Choose a solvent with a lower boiling point.
-
Slow down the cooling process: Rapid cooling can sometimes lead to oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with gradual cooling.
-
Use a solvent mixture: A mixture of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent), can be effective. Dissolve the compound in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Q3: The recovered crystals are discolored. How can I remove the colored impurities?
A3: Colored impurities can often be removed by treating the hot solution with activated charcoal. Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that using too much charcoal can also lead to a loss of your desired product.
Q4: The yield of my recrystallized product is very low. What are the possible reasons?
A4: A low yield can be attributed to several factors:
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Using too much solvent: As mentioned earlier, excessive solvent will keep more of your product dissolved in the mother liquor.
-
Premature crystallization: If crystals form during the hot filtration step, you will lose a portion of your product. To prevent this, ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation.
-
Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual impurities, using an excessive amount of cold solvent can dissolve some of your product.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While a specific solvent for this compound is not widely documented, for structurally similar aromatic aldehydes such as veratraldehyde (3,4-dimethoxybenzaldehyde), common and effective solvents include single solvents like diethyl ether and petroleum ether, or mixed solvent systems such as ethanol/water.[1] A good starting point is to test the solubility of a small amount of your crude product in various solvents like ethanol, isopropanol, acetone, ethyl acetate, and hexane, or mixtures thereof. The ideal solvent will dissolve the compound when hot but not when cold.
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of your final product can be assessed using several analytical techniques:
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Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Compare the observed melting point to the literature value.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify any remaining impurities.
Q3: What are the key principles of a successful recrystallization?
A3: The success of recrystallization relies on the principle that the solubility of a solid in a solvent generally increases with temperature.[2] A successful recrystallization involves:
-
Choosing an appropriate solvent.
-
Dissolving the impure solid in a minimum amount of hot solvent.
-
Removing any insoluble impurities by hot filtration.
-
Allowing the solution to cool slowly to induce crystallization of the desired compound.
-
Separating the purified crystals from the mother liquor (which contains the soluble impurities) by filtration.
-
Washing the crystals with a small amount of cold solvent.
-
Drying the purified crystals.
Experimental Protocols
The following is a representative protocol for the recrystallization of this compound, based on established procedures for the structurally similar compound, veratraldehyde.[1][3]
Protocol: Recrystallization of this compound using an Ethanol/Water Solvent System
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy. This indicates the point of saturation.
-
Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes expected quantitative data for the purification of a substituted benzaldehyde, using data from the purification of a deuterated analog of veratraldehyde as a representative example.[3]
| Parameter | Expected Value | Analytical Method |
| Yield | 85-95% | Gravimetric |
| Chemical Purity | >98% | HPLC |
| Isotopic Purity (if applicable) | >98% | ¹H NMR, LC-MS |
Visualizations
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: A flowchart illustrating the key steps in the recrystallization process.
Troubleshooting Logic for Crystal Formation Issues
This diagram outlines the decision-making process when troubleshooting common crystallization problems.
Caption: A decision tree for troubleshooting common issues in crystallization.
References
Technical Support Center: 3-Isopropoxybenzaldehyde Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Isopropoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis method is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-hydroxybenzaldehyde with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a base.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 3-hydroxybenzaldehyde and an isopropylating agent like 2-bromopropane. A base is required to deprotonate the hydroxyl group of 3-hydroxybenzaldehyde, forming a more nucleophilic phenoxide. Common bases include potassium carbonate, sodium hydride, or potassium t-butoxide. A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is often used to facilitate the reaction.[1]
Q3: What are the most common impurities I might encounter in my final product?
A3: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 3-hydroxybenzaldehyde and the isopropylating agent.
-
Side-Reaction Byproducts: C-alkylated isomers (where the isopropyl group attaches to the benzene ring instead of the oxygen atom) and propene (from the competing E2 elimination reaction).[2]
-
Degradation Products: 3-Isopropoxybenzoic acid, formed by the oxidation of the aldehyde group, especially upon exposure to air.
Q4: How can I purify the crude this compound?
A4: Standard purification techniques include:
-
Column Chromatography: Effective for separating the desired product from unreacted starting materials and less polar byproducts. A common eluent system is a mixture of hexanes and ethyl acetate.[1]
-
Recrystallization: This can be employed if the product solidifies upon purification.
-
Bisulfite Adduct Formation: Aldehydes can be selectively reacted with sodium bisulfite to form a solid adduct, which can be isolated and then hydrolyzed back to the pure aldehyde.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure the base is strong enough to fully deprotonate the 3-hydroxybenzaldehyde. Consider using a stronger base like sodium hydride. - Increase the reaction time or temperature, but monitor for an increase in byproducts. |
| Competing E2 elimination reaction, especially with secondary halides like 2-bromopropane.[2] | - Maintain the lowest effective reaction temperature to favor the SN2 reaction over E2 elimination. | |
| Insufficiently reactive alkylating agent. | - Consider using 2-iodopropane instead of 2-bromopropane, as iodide is a better leaving group. | |
| Presence of Unreacted 3-Hydroxybenzaldehyde | Incomplete deprotonation of 3-hydroxybenzaldehyde. | - Use a molar excess of the base. - Ensure anhydrous reaction conditions, as water can quench the base. |
| Insufficient amount of alkylating agent. | - Use a slight molar excess (e.g., 1.2 equivalents) of the isopropyl halide.[1] | |
| Detection of C-Alkylated Impurities | The phenoxide ion is an ambident nucleophile, allowing for alkylation at the carbon positions of the aromatic ring. | - Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[2] |
| Formation of 3-Isopropoxybenzoic Acid | Oxidation of the aldehyde product during workup or storage. | - During the workup, a wash with a dilute solution of sodium bicarbonate can help remove the acidic impurity. - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature. |
Quantitative Data Summary
While exact impurity profiles can vary based on reaction conditions, the following table summarizes the common impurities and their expected relative retention times in Gas Chromatography (GC) analysis.
| Compound | Type of Impurity | Typical Molecular Weight ( g/mol ) | Expected Relative Retention Time (GC) |
| Propene | Byproduct (Elimination) | 42.08 | Very Early (Volatile) |
| 2-Bromopropane | Unreacted Starting Material | 122.99 | Early |
| 3-Hydroxybenzaldehyde | Unreacted Starting Material | 122.12 | Mid |
| This compound | Product | 164.20 | Target |
| C-alkylated Isomers | Byproduct (Side-reaction) | 164.20 | Close to Product |
| 3-Isopropoxybenzoic Acid | Degradation Product | 180.20 | Late |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-hydroxybenzaldehyde (e.g., 6.00 g, 49.1 mmol) in anhydrous DMSO (100 mL).
-
Deprotonation: Add potassium t-butoxide (6.34 g, 56.5 mmol) to the solution and stir the mixture for 20 minutes at room temperature.
-
Alkylation: Add 2-bromopropane (7.25 g, 59 mmol) to the reaction mixture and continue stirring for 18 hours at room temperature.
-
Workup: Dilute the reaction mixture with brine (100 mL) and extract the product with ethyl acetate (3 x 125 mL).
-
Isolation: Combine the organic layers, dry them over anhydrous magnesium sulfate (MgSO4), and concentrate the solution under reduced pressure.
-
Purification: Purify the resulting residue using silica gel column chromatography with an eluent of ether:hexanes (10:90) to yield this compound as a colorless oil (reported yield: 4.61 g, 57%).[1]
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common issues in this compound synthesis.
Caption: Reaction pathways in the synthesis of this compound, showing the desired SN2 reaction and competing side reactions.
References
Technical Support Center: Williamson Ether Synthesis of 3-Isopropoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Isopropoxybenzaldehyde via the Williamson ether synthesis.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges that may arise during the synthesis, focusing on the prevalent side reactions and offering corrective measures.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | E2 Elimination: The secondary alkyl halide (2-bromopropane or 2-iodopropane) is prone to elimination to form propene, especially with a strong, bulky base or at elevated temperatures.[1][2] | - Choice of Base: Use a less sterically hindered base. While strong bases are needed to deprotonate the phenol, extremely bulky bases will favor elimination. Potassium carbonate is a milder option compared to potassium t-butoxide. - Temperature Control: Maintain the lowest effective temperature for the reaction. Higher temperatures favor the higher activation energy elimination pathway.[3] |
| C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, side product).[3][4][5] | - Solvent Selection: Employ polar aprotic solvents like DMF or DMSO. These solvents solvate the cation of the base, leaving the phenoxide oxygen as a more available nucleophile, thus favoring O-alkylation. Protic solvents can hydrogen bond with the phenoxide oxygen, hindering its nucleophilicity and increasing the likelihood of C-alkylation.[3] | |
| Incomplete Reaction | - Base Strength: Ensure the base is strong enough to fully deprotonate the 3-hydroxybenzaldehyde. - Reaction Time: The reaction may require an extended period to reach completion. Monitor progress using Thin Layer Chromatography (TLC). | |
| Presence of Propene Gas | E2 Elimination: This is a direct indicator that the elimination side reaction is occurring.[1][6] | This confirms that conditions are favoring elimination. Implement the solutions for low yield related to E2 elimination (adjust base and temperature). |
| Formation of Isomeric Byproducts | C-Alkylation: The formation of 2-isopropyl-3-hydroxybenzaldehyde or 4-isopropyl-3-hydroxybenzaldehyde indicates C-alkylation has occurred. | As with low yield due to C-alkylation, the choice of solvent is critical. Using a polar aprotic solvent like DMF or DMSO will favor the desired O-alkylation.[3] |
| Difficulty in Product Purification | Multiple Products: The presence of both the desired ether and C-alkylated byproducts can make separation challenging due to similar polarities. | - Chromatography: Careful column chromatography on silica gel is often necessary to separate the O-alkylated product from any C-alkylated isomers. - Extraction: A bisulfite extraction can be a selective method for purifying aldehydes from non-aldehyde impurities. |
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes the expected qualitative effects of different reaction parameters on the yields of the desired product and major side products.
| Parameter | Condition | Expected this compound Yield | Expected Propene (E2) Yield | Expected C-Alkylated Product Yield |
| Alkyl Halide | 2-Iodopropane vs. 2-Bromopropane | Higher (Iodide is a better leaving group) | Potentially Higher | No significant change |
| 1-Bromopropane (for comparison) | Significantly Higher (Primary halide) | Significantly Lower | No significant change | |
| Base | K₂CO₃ | Moderate to Good | Lower | Lower |
| NaOH | Good | Moderate | Moderate | |
| Potassium t-butoxide | Potentially Lower | Higher | Lower | |
| Solvent | DMF, DMSO (Polar Aprotic) | Higher | Moderate | Lower |
| Ethanol (Polar Protic) | Lower | Moderate | Higher | |
| Temperature | Room Temperature | Lower (slower reaction) | Lower | Lower |
| 50-80°C | Optimal | Moderate | Moderate | |
| >100°C | Lower | Higher | Higher |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from established Williamson ether synthesis procedures.
Materials:
-
3-hydroxybenzaldehyde
-
2-bromopropane
-
Potassium carbonate (K₂CO₃) or Potassium t-butoxide
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
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Hexanes
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.
-
Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor its progress by TLC.
-
After the starting material is consumed (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Reaction pathways in the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Why is E2 elimination a significant side reaction in this specific synthesis?
A1: The Williamson ether synthesis proceeds via an SN2 mechanism.[1][3] This reaction is most efficient with primary alkyl halides. The synthesis of this compound requires the use of a secondary alkyl halide (e.g., 2-bromopropane). The alkoxide (deprotonated 3-hydroxybenzaldehyde) is a strong base, which can abstract a proton from the secondary alkyl halide, leading to the formation of an alkene (propene) through an E2 elimination pathway that competes with the desired SN2 reaction.[1][6]
Q2: Can I use a tertiary alkyl halide, like t-butyl bromide, to synthesize 3-tert-butoxybenzaldehyde?
A2: No, tertiary alkyl halides are not suitable for the Williamson ether synthesis.[1] Due to significant steric hindrance, the SN2 reaction is heavily disfavored, and the E2 elimination reaction will be the predominant pathway, yielding almost exclusively the corresponding alkene.
Q3: What is the role of the solvent in controlling the O-alkylation vs. C-alkylation side reaction?
A3: The phenoxide ion has nucleophilic character at both the oxygen and certain positions on the aromatic ring. Polar aprotic solvents, such as DMF or DMSO, are effective at solvating the cation (e.g., K⁺) of the phenoxide salt, leaving the oxygen atom as a "naked" and highly reactive nucleophile, which favors the desired O-alkylation.[3] In contrast, polar protic solvents (like ethanol) can form hydrogen bonds with the oxygen atom, making it less nucleophilic and thereby increasing the relative likelihood of the aromatic ring acting as the nucleophile (C-alkylation).
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture is placed on a TLC plate alongside spots of the starting materials (3-hydroxybenzaldehyde and 2-bromopropane). As the reaction progresses, the spot corresponding to the starting material will diminish, and a new spot corresponding to the more non-polar product, this compound, will appear and intensify.
Q5: Are there any alternative methods for synthesizing this compound that might avoid these side reactions?
A5: While the Williamson ether synthesis is a common method, other approaches could be considered. For instance, the Mitsunobu reaction, which involves the reaction of an alcohol with a nucleophile using triphenylphosphine and a dialkyl azodicarboxylate, can sometimes provide better yields for sterically hindered ethers, although it involves different reagents and conditions.
References
Technical Support Center: Optimizing Claisen-Schmidt Condensation with 3-Isopropoxybenzaldehyde
Welcome to the technical support center for the Claisen-Schmidt condensation, with a specific focus on optimizing reactions involving 3-Isopropoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation?
A1: The Claisen-Schmidt condensation is a type of crossed-aldol condensation between an aromatic aldehyde that lacks alpha-hydrogens (like this compound) and an enolizable ketone or aldehyde.[1] This base- or acid-catalyzed reaction is a fundamental method for synthesizing α,β-unsaturated ketones, commonly known as chalcones.[1]
Q2: How does the 3-isopropoxy group on the benzaldehyde affect the reaction?
A2: The 3-isopropoxy group is an electron-donating group (EDG). EDGs can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon, potentially slowing the reaction compared to benzaldehydes with electron-withdrawing groups. However, successful condensations with alkoxy-substituted benzaldehydes are well-documented.[2] Optimization of reaction conditions is key to achieving high yields.
Q3: What are the most common side reactions to be aware of?
A3: The primary side reactions include:
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Self-condensation of the ketone: This occurs when the enolizable ketone reacts with itself. This can be minimized by the slow addition of the ketone to a mixture of the aldehyde and base.[3]
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Cannizzaro reaction: In the presence of a strong base, aldehydes lacking α-hydrogens can disproportionate into a carboxylate and an alcohol. Using a milder base or ensuring the condensation reaction is faster can suppress this.[3]
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Michael addition: The enolate can potentially add to the newly formed chalcone product. Lowering the reaction temperature can help to minimize this subsequent reaction.[3]
Q4: What are the advantages of "green chemistry" approaches like solvent-free grinding for this reaction?
A4: Solvent-free grinding offers several benefits, including reduced environmental impact by eliminating organic solvents, often shorter reaction times, and simpler product isolation, sometimes requiring only washing and recrystallization.[4] These methods are also energy-efficient as many can be performed at room temperature.[4]
Troubleshooting Guides
Low or No Product Yield
A low or nonexistent yield is a common issue. A systematic approach to troubleshooting is recommended.
Caption: A logical workflow for troubleshooting low product yield.
Data Presentation: Troubleshooting Low Yield
| Problem | Possible Cause | Recommended Solution |
| No Reaction | Inactive catalyst (e.g., NaOH exposed to moisture). | Use a fresh batch of catalyst. For solvent-free methods, solid NaOH (20 mol%) has been shown to be effective.[4] |
| Substrate is unreactive under the current conditions. | The electron-donating isopropoxy group may require slightly more forcing conditions. Consider a modest increase in temperature (e.g., to 40-50 °C) and monitor by TLC.[3] | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[5] |
| Incorrect stoichiometry. | For mono-condensation, a 1:1 molar ratio of aldehyde to ketone is typical. For α,α'-bis-condensation with a cyclic ketone, a 2:1 ratio of aldehyde to ketone is often required.[5] | |
| Poor mixing in a heterogeneous reaction. | Ensure vigorous stirring or thorough grinding in solvent-free conditions.[3] | |
| Product Loss | Product is partially soluble in the wash solvent. | Use ice-cold water and/or ethanol for washing to minimize solubility.[6] |
| Inefficient recrystallization. | Optimize the recrystallization solvent system. Ethanol is a common choice.[6] |
Formation of Multiple Products
The presence of multiple spots on a TLC plate indicates the formation of side products, complicating purification.
Data Presentation: Troubleshooting Multiple Products
| Side Product | Likely Cause | Recommended Solution |
| Ketone Self-Condensation Product | The ketone is highly enolizable and reacts with itself. | Slowly add the ketone to the reaction mixture containing the this compound and catalyst. Consider using a milder base or lowering the reaction temperature.[3] |
| Cannizzaro Reaction Products | Occurs with aldehydes lacking α-hydrogens in the presence of a strong base. | Ensure the ketone is present and reactive. Use milder basic conditions (e.g., lower concentration of NaOH/KOH) or add the base slowly to the reaction mixture.[3] |
| Michael Adduct | The enolate of the starting ketone adds to the α,β-unsaturated ketone product. | Use a slight excess of the this compound. Perform the reaction at a lower temperature to disfavor the Michael addition.[3] |
Experimental Protocols
Protocol 1: Classic Base-Catalyzed Condensation in Ethanol
This protocol is a standard and widely used method for chalcone synthesis.[3]
Materials:
-
This compound (1.0 eq)
-
Enolizable ketone (e.g., acetophenone) (1.0 eq)
-
Ethanol
-
Potassium Hydroxide (KOH) solution in ethanol (e.g., 1.2 eq)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Preparation: In a round-bottom flask, dissolve the this compound (1.0 eq) and the ketone (1.0 eq) in ethanol at room temperature.
-
Base Addition: While stirring vigorously, add the ethanolic KOH solution (1.2 eq) dropwise.
-
Reaction: Stir the mixture at room temperature or gently warm to 40-50 °C. Monitor the reaction's progress by TLC. Reaction times typically range from 1-4 hours.[7]
-
Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water, followed by a wash with cold ethanol to remove excess base and unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Solvent-Free Synthesis by Grinding
This "green chemistry" approach is efficient and minimizes solvent waste.[5]
Materials:
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This compound (1.0 eq or 2.0 eq for bis-condensation)
-
Enolizable ketone (e.g., cyclohexanone) (1.0 eq)
-
Solid Sodium Hydroxide (NaOH) (e.g., 20 mol%)
-
Mortar and pestle
-
Deionized water
-
Filtration apparatus
Procedure:
-
Mixing: In a clean, dry mortar, combine the ketone (1.0 eq), this compound (1.0 or 2.0 eq), and solid NaOH (20 mol%).
-
Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes at room temperature. The mixture will often become a paste or solidify.[7]
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Work-up: Add cold water to the mortar and continue to grind to break up the solid mass.
-
Isolation: Transfer the contents to a beaker, filter the solid product, and wash thoroughly with cold water to remove the NaOH.[5]
-
Drying and Purification: Air-dry the product. If necessary, recrystallize from a suitable solvent like ethanol.
References
- 1. scispace.com [scispace.com]
- 2. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. mdpi.com [mdpi.com]
Improving the reaction efficiency of 3-Isopropoxybenzaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reaction efficiency for the synthesis of 3-Isopropoxybenzaldehyde. This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide, such as 2-bromopropane or 2-iodopropane, via an SN2 reaction.[1][2]
Q2: What are the key reagents and general conditions for this synthesis?
The key reagents are 3-hydroxybenzaldehyde, an isopropyl halide (e.g., 2-bromopropane), and a base. The reaction is typically carried out in a polar aprotic solvent. Common conditions involve stirring the mixture at room temperature or with gentle heating to drive the reaction to completion.[3][4]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[5] A co-spot of the starting material (3-hydroxybenzaldehyde) and the reaction mixture on a TLC plate will show the consumption of the starting material and the appearance of a new, less polar spot corresponding to the this compound product.[2]
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields in the synthesis of this compound can arise from several factors:
-
Incomplete deprotonation of 3-hydroxybenzaldehyde: If the base used is not strong enough or is not used in a sufficient stoichiometric amount, the initial deprotonation will be incomplete, leading to unreacted starting material.
-
Side reaction: E2 Elimination: The use of a secondary alkyl halide like 2-bromopropane introduces the possibility of a competing E2 elimination reaction, where the base abstracts a proton from the isopropyl group to form propene gas instead of the desired ether.[6] This is a common side reaction that can significantly reduce the yield.
-
Presence of water: Moisture in the reaction can consume the base and hinder the formation of the nucleophilic phenoxide.
-
Suboptimal reaction temperature: While heating can increase the reaction rate, excessively high temperatures can favor the elimination side reaction.[2]
-
Inefficient purification: Product loss can occur during the work-up and purification steps.
Q2: I suspect a side reaction is occurring. How can I identify the byproduct?
The primary byproduct to suspect is propene, formed via E2 elimination. However, being a gas, it will likely escape the reaction mixture. Other potential byproducts could arise from impurities in the starting materials or solvent. Analysis of the crude reaction mixture by 1H NMR spectroscopy can help identify unexpected byproducts. Thin Layer Chromatography (TLC) can also reveal the presence of multiple products as distinct spots.[5]
Q3: How can I minimize the competing E2 elimination reaction?
To favor the desired SN2 reaction over E2 elimination, consider the following strategies:
-
Choice of Base: Use a non-nucleophilic, yet sufficiently strong, base. While strong bases are needed for deprotonation, very strong and sterically hindered bases can favor elimination.
-
Temperature Control: Maintain a moderate reaction temperature. Lowering the temperature generally favors substitution over elimination.[7]
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation of the base, making the phenoxide anion more nucleophilic.[4]
Q4: What is the best way to purify the final product?
Column chromatography is a common and effective method for purifying this compound from unreacted starting materials and any non-volatile byproducts.[3] A typical solvent system for elution would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation.[8] Additionally, a bisulfite wash can be employed to selectively remove any remaining aldehyde-containing starting material or product from non-aldehyde impurities.[9]
Data Presentation
The following tables summarize reaction conditions and corresponding yields for the synthesis of aryl ethers via Williamson ether synthesis, providing a basis for comparison and optimization.
Table 1: Synthesis of 3-Propoxybenzaldehyde (An anologue of this compound)
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| K₂CO₃ | DMF | 20 | 36 | 88 | [7] |
Table 2: Comparative Yields for Williamson Ether Synthesis of Chromene Derivatives (Illustrative of Base/Solvent Effects)
| Base | Solvent | Yield (%) | Reference |
| K₂CO₃ | Acetone | 70-89 | [10] |
| NaH | DMF | 80-96 | [10] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound [3]
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Deprotonation: Add potassium t-butoxide (1.15 eq) to the solution and stir the resulting mixture for 20 minutes at room temperature.
-
Alkylation: Add 2-bromopropane (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction for 18 hours at room temperature.
-
Work-up: Dilute the reaction mixture with brine and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a mixture of ether and hexanes (e.g., 10:90) as the eluent to afford this compound.
Visualizations
Caption: A step-by-step workflow for the synthesis of this compound.
Caption: A decision tree to troubleshoot low yields in the synthesis of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. researchgate.net [researchgate.net]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-PROPOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in 3-Isopropoxybenzaldehyde reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of 3-Isopropoxybenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a significantly low yield in my this compound synthesis. What are the most common causes?
Low yields in the Williamson ether synthesis of this compound can stem from several factors. The most common issues include:
-
Sub-optimal Reaction Conditions: The reaction is sensitive to temperature and reaction time. Insufficient heating or shortened reaction times can lead to incomplete conversion.[1] Conversely, excessively high temperatures can promote side reactions.
-
Competing Elimination Reaction: The use of a secondary alkyl halide (2-bromopropane or 2-iodopropane) makes the reaction susceptible to a competing E2 elimination reaction, which forms propene instead of the desired ether.[2][3] This is a significant pathway that reduces the yield of the target product.
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the strong base used to deprotonate the 3-hydroxybenzaldehyde and can also hydrolyze the alkylating agent.[2] It is crucial to use anhydrous solvents and thoroughly dry all glassware.
-
Poor Quality of Reagents: The purity of the starting materials is critical. Impurities in the 3-hydroxybenzaldehyde, the alkylating agent, or the solvent can lead to unwanted side reactions.[2][4] The base, if old or improperly stored, may be less effective.
-
Inefficient Deprotonation: The choice and amount of base are crucial for the complete deprotonation of the starting phenol. If the deprotonation is incomplete, the reaction will not proceed to completion.
Q2: How can I minimize the competing E2 elimination side reaction?
Minimizing the E2 elimination is key to improving the yield when using secondary alkyl halides. Consider the following strategies:
-
Temperature Control: While higher temperatures can increase the rate of the desired SN2 reaction, they often favor the E2 elimination pathway more significantly.[2] A typical temperature range for Williamson ether synthesis is between 50-100 °C.[1][2] It is advisable to run the reaction at the lower end of a suitable temperature range that still allows for a reasonable reaction rate.
-
Choice of Base: The strength and steric hindrance of the base can influence the SN2/E2 ratio. While a strong base is needed, a very hindered base might favor elimination. Potassium carbonate is a weaker base than potassium tert-butoxide and may help to reduce the rate of elimination.
-
Solvent Selection: The use of polar aprotic solvents like DMF or DMSO is generally recommended for Williamson ether synthesis as they can accelerate the rate of the SN2 reaction.[1][5]
Q3: What are the best practices for setting up the reaction to ensure anhydrous conditions?
To ensure your reaction is free from water, which can drastically reduce your yield, follow these steps:
-
Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) or by flame-drying under a stream of inert gas (like nitrogen or argon) just before use.[4]
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are a good option, or you can dry your solvents using appropriate drying agents.
-
Reagents: Use fresh, high-purity reagents. Ensure that solid bases like potassium carbonate or potassium t-butoxide have been stored in a desiccator to prevent moisture absorption.
-
Inert Atmosphere: For particularly sensitive reactions, setting up the reaction under an inert atmosphere of nitrogen or argon can prevent atmospheric moisture from entering the reaction vessel.
Q4: My reaction seems to stall and does not go to completion. What should I do?
If you observe that your starting material is not being fully consumed, consider the following:
-
Reaction Time: Williamson ether syntheses can be slow, sometimes requiring several hours to reach completion (from 1 to 8 hours is typical).[1] A reaction time of 18 hours has been reported for a similar synthesis.[6] Ensure you are allowing sufficient time for the reaction to proceed. Monitoring the reaction by Thin Layer Chromatography (TLC) is the best way to determine if it is complete.[7]
-
Reagent Stoichiometry: An excess of the alkylating agent is often used to drive the reaction to completion. A molar ratio of 1.2 equivalents of 2-bromopropane to 1 equivalent of 3-hydroxybenzaldehyde has been used successfully.[6]
-
Base Activity: The base may have degraded. Using a fresh batch of a high-quality base can resolve this issue.
-
Temperature: The reaction may be running at too low a temperature, resulting in a very slow reaction rate.
Q5: I am having trouble with the purification of this compound. What are some common issues and solutions?
Aldehydes can be sensitive compounds, and purification can sometimes be challenging.
-
Decomposition on Silica Gel: Aldehydes can sometimes decompose or undergo oxidation on acidic silica gel during column chromatography.[8] If you suspect this is happening, you can neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine, before packing the column.[8]
-
Oxidation to Carboxylic Acid: Aldehydes are susceptible to air oxidation, which forms the corresponding carboxylic acid.[8] To minimize this, it's advisable to work up the reaction promptly and store the purified product under an inert atmosphere if it is to be kept for an extended period. A wash with a dilute sodium bicarbonate solution during the work-up can help remove any acidic impurities.[8]
-
Co-elution of Impurities: If impurities are co-eluting with your product during column chromatography, you may need to optimize your solvent system. A less polar solvent system may provide better separation.[8] Careful monitoring of fractions using TLC is essential.[8]
Quantitative Data Summary
The following table summarizes key quantitative parameters from a literature procedure for the synthesis of this compound.
| Parameter | Value | Reference | Observations / Potential Issues |
| Starting Material | 3-Hydroxybenzaldehyde | [6] | Purity is crucial. Impurities can lead to side reactions. |
| Alkylating Agent | 2-Bromopropane | [6] | A secondary halide; can lead to E2 elimination. |
| Base | Potassium t-butoxide | [6] | A strong, non-nucleophilic base. Must be kept dry. |
| Solvent | DMSO (anhydrous) | [6] | A polar aprotic solvent that favors SN2 reactions. |
| Molar Ratios | 3-Hydroxybenzaldehyde: 1 eq | [6] | |
| 2-Bromopropane: 1.2 eq | [6] | Slight excess helps drive the reaction to completion. | |
| Potassium t-butoxide: 1.15 eq | [6] | Ensures complete deprotonation of the phenol. | |
| Temperature | Room Temperature | [6] | Lower temperatures may help minimize E2 elimination. |
| Reaction Time | 18 hours | [6] | Reaction may be slow; monitor with TLC. |
| Reported Yield | 57% | [6] | The moderate yield may be due to the competing E2 elimination. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a known literature procedure.[6]
Materials:
-
3-Hydroxybenzaldehyde
-
2-Bromopropane
-
Potassium t-butoxide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes
-
Diethyl ether
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.0 eq) and anhydrous DMSO.
-
Base Addition: Add potassium t-butoxide (1.15 eq) to the solution. Stir the resulting mixture for 20 minutes at room temperature.
-
Alkylating Agent Addition: Add 2-bromopropane (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with brine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using a mixture of diethyl ether and hexanes (e.g., 10:90) as the eluent to afford this compound as a colorless oil.
Visualizations
Reaction Pathway
References
Technical Support Center: Purification of Synthesis Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 3-hydroxybenzaldehyde from their synthesis reaction mixtures.
Troubleshooting Guides
Issue: Unreacted 3-hydroxybenzaldehyde remains in the crude product after synthesis.
This guide provides several methods to address this common issue, with detailed protocols and advice on selecting the most appropriate technique based on the properties of your desired product and the scale of your reaction.
Method 1: Acid-Base Extraction
Principle: This liquid-liquid extraction technique is ideal for separating acidic compounds, like 3-hydroxybenzaldehyde (a phenol), from neutral or basic organic products. By washing the organic layer with a basic aqueous solution, the acidic 3-hydroxybenzaldehyde is deprotonated to its water-soluble phenolate salt, which then partitions into the aqueous layer.
When to Use:
-
Your desired product is not acidic and is soluble in a water-immiscible organic solvent.
-
You need a relatively quick and scalable purification method.
Troubleshooting:
-
Problem: Incomplete removal of 3-hydroxybenzaldehyde.
-
Solution: Increase the number of basic washes. Perform at least two to three extractions with the basic solution to ensure complete removal. Also, ensure thorough mixing of the biphasic system to maximize the surface area for the acid-base reaction.
-
-
Problem: Emulsion formation during extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
-
Problem: Product is also extracted into the aqueous layer.
-
Solution: Your product may have some acidic properties. Consider using a weaker base, such as sodium bicarbonate (NaHCO₃) solution, which will only extract stronger acids. However, given the pKa of the phenolic proton of 3-hydroxybenzaldehyde is around 8.98, a stronger base like sodium hydroxide (NaOH) is generally required for efficient deprotonation.
-
Method 2: Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent). Since 3-hydroxybenzaldehyde is a polar molecule, it will adhere more strongly to the polar silica gel than a less polar product.
When to Use:
-
Your product has a significantly different polarity compared to 3-hydroxybenzaldehyde.
-
You require a high degree of purity.
-
Small to medium scale reactions.
Troubleshooting:
-
Problem: Poor separation of 3-hydroxybenzaldehyde and the product (overlapping spots on TLC).
-
Solution: Optimize the eluent system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point for separating moderately polar compounds is a 9:1 or 4:1 hexane:ethyl acetate mixture. Run thin-layer chromatography (TLC) with various solvent systems to find the optimal separation before running the column.[1]
-
-
Problem: The 3-hydroxybenzaldehyde is not eluting from the column.
-
Solution: The eluent is not polar enough. Gradually increase the concentration of the polar solvent in your eluent system. For very polar compounds, a small amount of methanol can be added to the eluent.[2]
-
-
Problem: Tailing of the 3-hydroxybenzaldehyde spot on TLC and the column.
-
Solution: The acidic nature of silica gel can sometimes cause tailing with certain compounds. Adding a small amount of a modifying agent, like a drop of triethylamine to the eluent, can help to obtain sharper bands for basic compounds, and in some cases for polar compounds like phenols.[1]
-
Method 3: Recrystallization
Principle: This method purifies a solid compound by dissolving the crude product in a hot solvent and then allowing it to cool slowly. The desired product will crystallize out in a pure form, while the impurities (in this case, unreacted 3-hydroxybenzaldehyde) remain dissolved in the solvent.
When to Use:
-
Your desired product is a solid at room temperature.
-
You can find a suitable solvent in which your product has high solubility at high temperatures and low solubility at low temperatures, while 3-hydroxybenzaldehyde remains soluble at low temperatures.
Troubleshooting:
-
Problem: 3-hydroxybenzaldehyde co-precipitates with the product.
-
Solution: The chosen solvent is not optimal. You need a solvent that will keep the 3-hydroxybenzaldehyde dissolved even when the solution is cooled. A solvent pair, such as ethanol/water or toluene/hexane, might be effective.[3][4] Dissolve the crude product in the minimum amount of the "good" solvent at high temperature, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Upon cooling, the desired product should crystallize out, leaving the impurity in the mother liquor.
-
-
Problem: Oiling out instead of crystallization.
-
Solution: This occurs when the solid melts before it dissolves or when the solution is supersaturated. Try using a larger volume of solvent or a different solvent system. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
-
Problem: Low recovery of the desired product.
-
Solution: You may have used too much solvent. After crystallization, cool the flask in an ice bath to maximize the yield. Also, minimize the amount of cold solvent used to wash the crystals during filtration.
-
Method 4: Sublimation
Principle: Sublimation is a process where a solid transitions directly into a gas, and then back into a solid upon cooling, leaving non-volatile impurities behind. This method is suitable if 3-hydroxybenzaldehyde is the desired product to be purified, rather than the impurity to be removed, or if the desired product is significantly less volatile.
When to Use:
-
Your desired product has a significantly lower vapor pressure than 3-hydroxybenzaldehyde.
-
You are working on a small scale.
Troubleshooting:
-
Problem: The product also sublimes with the 3-hydroxybenzaldehyde.
-
Solution: The sublimation conditions (temperature and pressure) are not selective enough. Try reducing the temperature and/or increasing the pressure to find a sweet spot where only the 3-hydroxybenzaldehyde sublimes.
-
-
Problem: Low yield of sublimed material.
-
Solution: Ensure a good vacuum is achieved. The temperature of the cold finger is also critical for efficient condensation of the sublimed vapor.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 3-hydroxybenzaldehyde to consider for purification?
A1: Key properties include its melting point of 100-103 °C, boiling point of 191 °C at 50 mmHg, and its solubility.[5] It is slightly soluble in water but soluble in organic solvents like ethanol, methanol, and acetone.[6] Its phenolic hydroxyl group gives it acidic properties (pKa ≈ 8.98), which is important for acid-base extraction.[7]
Q2: My product is also a phenol. Can I still use acid-base extraction to remove unreacted 3-hydroxybenzaldehyde?
A2: It depends on the difference in acidity (pKa) between your product and 3-hydroxybenzaldehyde. If your product is significantly less acidic, you might be able to use a carefully controlled pH with a weaker base to selectively extract the more acidic 3-hydroxybenzaldehyde. However, if the pKa values are similar, this method will likely not be effective, and you should consider other purification techniques like column chromatography.
Q3: How can I monitor the effectiveness of the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Spot the crude mixture, the purified product, and a standard of 3-hydroxybenzaldehyde on a TLC plate. An effective purification will show the disappearance or significant reduction of the 3-hydroxybenzaldehyde spot in the lane of the purified product. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.[8][9]
Q4: Is there a way to chemically quench the unreacted 3-hydroxybenzaldehyde instead of physical separation?
A4: While not a purification method in the traditional sense, you could consider adding a scavenger resin that selectively reacts with aldehydes. This would form a solid-supported adduct that can be easily filtered off. However, you must ensure that the scavenger does not react with your desired product. This approach is highly dependent on the specific functionalities present in your product molecule.
Q5: Which purification method is the most "green" or environmentally friendly?
A5: This is a complex question as it depends on the specific solvents and conditions used. Generally, recrystallization and sublimation can be considered greener if the solvents are recycled or if the process is solvent-free. Acid-base extraction and column chromatography often generate more solvent waste. The choice of solvent plays a significant role; using greener solvents can reduce the environmental impact of any of these methods.
Data Presentation
| Purification Method | Principle of Separation | Typical Purity Achieved | Typical Yield of Desired Product | Advantages | Disadvantages |
| Acid-Base Extraction | Acidity (pKa) | >95% | High (>90%) | Fast, scalable, and does not require specialized equipment. | Only suitable for non-acidic products; can lead to emulsions. |
| Column Chromatography | Polarity | >98% | Moderate to High (60-95%) | High resolution and applicable to a wide range of compounds. | Can be time-consuming, requires larger volumes of solvent, and can be costly. |
| Recrystallization | Solubility Difference | >99% | Moderate to High (50-90%) | Can yield very pure crystalline products; relatively simple setup. | Product must be a solid; finding a suitable solvent can be challenging. |
| Sublimation | Vapor Pressure | >99% | Low to Moderate (variable) | Solvent-free purification method; can yield very pure product. | Only suitable for compounds that sublime; not easily scalable. |
Experimental Protocols
Detailed Methodology for Acid-Base Extraction
This protocol provides a step-by-step guide for removing unreacted 3-hydroxybenzaldehyde from a reaction mixture where the desired product is a neutral organic compound soluble in diethyl ether.
Materials:
-
Crude reaction mixture dissolved in diethyl ether.
-
1 M Sodium hydroxide (NaOH) solution.
-
Saturated sodium chloride (brine) solution.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Beakers and Erlenmeyer flasks.
-
pH paper.
-
Rotary evaporator.
Procedure:
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable volume of diethyl ether (or another water-immiscible organic solvent).
-
First Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel for 1-2 minutes. Periodically vent the funnel.
-
Separation: Place the separatory funnel back on a ring stand and allow the layers to fully separate. The top layer will be the organic phase (diethyl ether), and the bottom layer will be the aqueous phase containing the sodium salt of 3-hydroxybenzaldehyde.
-
Draining the Aqueous Layer: Carefully drain the bottom aqueous layer into a beaker.
-
Repeat Washes: Repeat the basic wash (steps 2-4) two more times with fresh 1 M NaOH solution to ensure complete removal of the 3-hydroxybenzaldehyde.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This will help to remove any residual water from the organic phase. Drain the brine layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl the flask. The drying agent should move freely when the solution is dry.
-
Filtration: Filter the organic solution to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether from the filtrate using a rotary evaporator to yield the purified product.
-
Verification (Optional but Recommended): Analyze a small sample of the purified product by TLC or another analytical method to confirm the absence of 3-hydroxybenzaldehyde.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Preventing byproduct formation in 3-Isopropoxybenzaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 3-isopropoxybenzaldehyde. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 3-hydroxybenzaldehyde and an isopropyl halide?
The synthesis of this compound from 3-hydroxybenzaldehyde and an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) proceeds via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic carbon of the isopropyl halide in an SN2 reaction to form the desired ether.
Q2: What are the most common byproducts in the synthesis of this compound?
The most common byproducts in this synthesis are:
-
C-alkylation products: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of isopropyl-substituted phenols.[1]
-
Propene: This alkene is formed via an E2 elimination reaction, which is a competing pathway to the SN2 substitution.[1][2] This is particularly relevant when using secondary alkyl halides like isopropyl bromide.[3][4]
-
Unreacted 3-hydroxybenzaldehyde: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[5][6] By spotting the reaction mixture, the starting material (3-hydroxybenzaldehyde), and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.[6] The product, this compound, will be less polar than the starting material and will thus have a higher Rf value.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete deprotonation of 3-hydroxybenzaldehyde. | Use a sufficiently strong base (e.g., sodium hydride, potassium carbonate) and ensure anhydrous reaction conditions.[1] |
| Competing E2 elimination reaction forming propene.[1][3][4] | Use a less hindered base. Lowering the reaction temperature can also favor the SN2 reaction over E2 elimination.[1] | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC and ensure it has gone to completion. If the reaction is sluggish, consider moderately increasing the temperature, but be mindful of promoting the E2 side reaction.[1] | |
| Presence of significant C-alkylation byproducts | Use of protic solvents. | Employ polar aprotic solvents like DMF, DMSO, or acetonitrile, which are known to favor O-alkylation over C-alkylation.[1] |
| Presence of unreacted 3-hydroxybenzaldehyde | Insufficient amount of alkylating agent or base. | Use a slight excess of the isopropyl halide and the base to ensure the reaction goes to completion. |
| Reaction has not reached completion. | Increase the reaction time and monitor by TLC until the starting material is no longer visible. | |
| Difficulty in purifying the product | Co-elution of product and impurities during column chromatography. | Optimize the solvent system for column chromatography by running preliminary TLCs with various solvent mixtures to achieve good separation. A common starting point for aldehydes is a mixture of hexanes and ethyl acetate.[7][8] |
| Aldehyde decomposition on silica gel. | The acidic nature of silica gel can sometimes cause decomposition of aldehydes. Consider deactivating the silica gel with a small amount of triethylamine in the eluent.[8][9] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Materials:
-
3-Hydroxybenzaldehyde
-
2-Bromopropane (or 2-iodopropane)
-
Potassium carbonate (or sodium hydride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzaldehyde (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Then, add potassium carbonate (1.5 - 2.0 eq.).
-
Addition of Alkylating Agent: Add 2-bromopropane (1.1 - 1.5 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes:ethyl acetate).[10][11]
Visualizing Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A small amount of another organic product is formed in a Williams... | Study Prep in Pearson+ [pearson.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. magritek.com [magritek.com]
Stability and storage conditions for 3-Isopropoxybenzaldehyde
This technical support guide provides essential information on the stability and storage of 3-Isopropoxybenzaldehyde, along with troubleshooting advice for common issues encountered during its handling and use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, maintaining a temperature between 2-8°C under an inert atmosphere (such as nitrogen or argon) is recommended to prevent degradation.[2]
Q2: Is this compound sensitive to air or light?
Q3: What are the signs of degradation of this compound?
A3: Degradation of this compound may be indicated by a change in its physical appearance, such as a color change from colorless/light yellow to a darker shade.[2] The appearance of additional peaks in analytical tests like GC or HPLC would also suggest the presence of impurities or degradation products. A common degradation pathway for benzaldehydes is oxidation to the corresponding carboxylic acid.
Q4: What are the potential degradation products of this compound?
A4: While specific studies on the degradation products of this compound are not publicly available, based on the general chemistry of benzaldehydes, the primary degradation product upon exposure to air is likely to be 3-isopropoxybenzoic acid due to oxidation. Under certain conditions, such as exposure to UV light, there is a possibility of more complex degradation pathways.[4]
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling this compound, it is recommended to use appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the sample (darkening) | Oxidation due to improper storage or prolonged exposure to air. | - Confirm the purity of the material using an appropriate analytical technique (e.g., GC, HPLC).- If purity is compromised, consider purification (e.g., distillation) or using a fresh batch.- Ensure future storage is in a tightly sealed container under an inert atmosphere and protected from light. |
| Appearance of unknown peaks in analytical data (e.g., GC, HPLC, NMR) | Degradation of the compound or contamination. | - Attempt to identify the impurity. A peak corresponding to 3-isopropoxybenzoic acid is a likely candidate for an oxidation product.- Review the handling and storage procedures to identify potential sources of contamination or degradation.- Use a fresh, unopened container of the reagent to verify if the issue is with the specific batch. |
| Inconsistent experimental results | Inconsistent purity of the starting material. | - Re-evaluate the purity of the this compound being used.- If using from a larger container that has been opened multiple times, consider aliquoting the material into smaller, single-use vials upon receipt to minimize repeated exposure to air. |
| Solidification or change in viscosity of the liquid | The compound is noted to be a solid by some suppliers. If received as a liquid, it may be a supercooled liquid or contain impurities affecting its melting point. | - Check the supplier's specification sheet for the physical state.- If it is a solid, it can be gently warmed to melt for use. Ensure the warming is uniform and does not exceed the decomposition temperature. |
Stability and Storage Conditions Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | 2-8°C (long-term) | [2] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | |
| Container | Tightly closed, opaque or amber container | [1][2] |
| Location | Cool, dry, well-ventilated area | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents | [3] |
Experimental Protocols
As this is a technical support guide for a chemical reagent, detailed experimental protocols for its use are application-dependent and would be developed by the end-user. However, a general protocol for assessing the purity of this compound is provided below.
Protocol: Purity Assessment by Gas Chromatography (GC)
-
Instrument and Column: A standard gas chromatograph equipped with a flame ionization detector (FID) and a non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) is suitable.
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Analysis: Analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak. The presence of significant secondary peaks may indicate impurities or degradation.
Visual Troubleshooting Workflow
Caption: Troubleshooting logic for experiments involving this compound.
References
Validation & Comparative
A Comparative Study of 3-Isopropoxybenzaldehyde and 3-Methoxybenzaldehyde in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor that influences the efficiency, yield, and overall success of a synthetic pathway. Substituted benzaldehydes are fundamental building blocks in organic synthesis, and understanding the nuanced differences between structurally similar analogues is paramount for reaction optimization. This guide provides a comparative analysis of 3-isopropoxybenzaldehyde and 3-methoxybenzaldehyde, focusing on their physicochemical properties, expected reactivity in a common synthetic transformation, and detailed experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 3-methoxybenzaldehyde is presented below. These properties are crucial for understanding their behavior in reaction media and for the design of purification protocols.
| Property | This compound | 3-Methoxybenzaldehyde |
| CAS Number | 75792-33-5 | 591-31-1 |
| Molecular Formula | C₁₀H₁₂O₂ | C₈H₈O₂ |
| Molecular Weight | 164.20 g/mol | 136.15 g/mol |
| Boiling Point | 110-113 °C @ 2 Torr | 230-233 °C @ 1013 hPa |
| Density | ~1.036 g/cm³ (predicted) | 1.12 g/cm³ at 20 °C |
| Appearance | Colorless to light yellow liquid/solid | Clear pale yellow to yellow liquid |
Theoretical Comparison of Reactivity in Knoevenagel Condensation
Electronic Effects: Both the methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect generally being dominant. This electron donation increases the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbon, which can slightly decrease its electrophilicity compared to unsubstituted benzaldehyde. The electronic effects of both groups are expected to be broadly similar.
Steric Effects: The primary difference between the two substituents lies in their steric bulk. The isopropoxy group is significantly larger than the methoxy group. This increased steric hindrance around the meta position could potentially influence the approach of nucleophiles to the carbonyl carbon, although the effect is likely to be modest given the meta-positioning.
Based on these principles, the following is a projected comparison of their performance in a Knoevenagel condensation with an active methylene compound, such as malononitrile.
| Parameter | This compound | 3-Methoxybenzaldehyde | Rationale |
| Reaction Rate | Slightly Slower | Slightly Faster | The greater steric hindrance of the isopropoxy group may slightly impede the approach of the nucleophile to the carbonyl carbon, leading to a marginally slower reaction rate. |
| Yield | Good to High | Good to High | Both aldehydes are expected to be efficient substrates for the Knoevenagel condensation. Any difference in yield is likely to be minimal and highly dependent on specific reaction conditions and optimization. |
| Product Purity | High | High | Both reactions are expected to produce clean products, with standard purification techniques being effective. |
Experimental Protocols
The following is a representative experimental protocol for the Knoevenagel condensation, which can be adapted for both this compound and 3-methoxybenzaldehyde. This protocol is based on established methods for the synthesis of substituted cinnamonitriles.
Synthesis of 2-cyano-3-(3-alkoxyphenyl)acrylonitrile
Materials:
-
This compound or 3-Methoxybenzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (solvent)
-
Glacial Acetic Acid (for neutralization)
-
Deionized Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Neutralize the reaction mixture with a few drops of glacial acetic acid.
-
Add cold deionized water to precipitate the crude product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-cyano-3-(3-alkoxyphenyl)acrylonitrile.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and melting point).
Visualizing the Synthesis
To better understand the process, the following diagrams illustrate the key reaction pathway and a general experimental workflow.
Knoevenagel condensation reaction pathway.
General experimental workflow for synthesis.
Conclusion
Both this compound and 3-methoxybenzaldehyde are valuable synthons for the preparation of a variety of organic molecules. Their primary distinction lies in the steric bulk of the alkoxy substituent. While their electronic effects are largely comparable, the larger isopropoxy group may lead to slightly slower reaction rates in sterically demanding transformations compared to the methoxy analogue. However, both are expected to be highly effective substrates in common reactions such as the Knoevenagel condensation. The choice between these two reagents will likely depend on the specific requirements of the synthetic target, including considerations of steric interactions in the final product and the overall synthetic strategy. For definitive performance metrics, direct experimental comparison under identical conditions is recommended.
A Comparative Analysis of the Reactivity of 3-Isopropoxybenzaldehyde and Other Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-isopropoxybenzaldehyde against other substituted benzaldehydes in key organic reactions. The influence of aromatic ring substituents on the reactivity of the aldehyde functional group is a cornerstone of physical organic chemistry, with significant implications for reaction design, mechanistic elucidation, and the synthesis of novel therapeutic agents. This document summarizes quantitative data, provides detailed experimental protocols, and visualizes reaction pathways to offer a comprehensive resource for laboratory professionals.
The Electronic Influence of Substituents on Benzaldehyde Reactivity
The reactivity of the carbonyl group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by the electronic effects—inductive and resonance—of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, rendering the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.
The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for correlating the electronic properties of substituents with reaction rates. In this equation, k is the rate constant for the substituted benzaldehyde, k₀ is the rate constant for unsubstituted benzaldehyde, σ (sigma) is the substituent constant that reflects the electronic nature of the substituent, and ρ (rho) is the reaction constant indicating the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by EWGs, while a negative ρ value indicates acceleration by EDGs.
The 3-isopropoxy group is considered an electron-donating group. The oxygen atom can donate electron density to the aromatic ring through resonance (+R effect), although it also exerts an electron-withdrawing inductive effect (-I effect). For the meta position, the resonance effect is weaker, and the inductive effect is more pronounced compared to the para position. The Hammett substituent constant (σ) for the meta-isopropoxy group is approximately +0.1. This positive value suggests a slight net electron-withdrawing character at the meta position, which is less electron-donating than a para-isopropoxy group but still influences the overall reactivity.
Comparative Reactivity Data
The following tables summarize the available quantitative data comparing the reactivity of this compound with other commonly studied substituted benzaldehydes.
Table 1: Relative Rate Constants for the Oxidation of Substituted Benzaldehydes
| Substituent (Position) | Hammett Constant (σ) | Relative Rate Constant (k/k₀) |
| p-NO₂ | +0.78 | 1.62 |
| m-NO₂ | +0.71 | 1.35 |
| p-Cl | +0.23 | 0.55 |
| H | 0.00 | 1.00 |
| m-OCH(CH₃)₂ | ~+0.1 | (Estimate: ~0.8-1.2) |
| p-CH₃ | -0.17 | 2.51 |
| p-OCH₃ | -0.27 | 6.31 |
Note: Data for most substituents are for oxidation with Benzyltrimethylammonium chlorobromate (BTMACB). The relative rate constant for this compound is an estimate based on its Hammett constant, as direct experimental data was not found in the surveyed literature.
Table 2: Relative Rate Constants for the Wittig Reaction of Substituted Benzaldehydes
| Substituent (Position) | Hammett Constant (σ) | Relative Rate Constant (k/k₀) |
| p-NO₂ | +0.78 | 14.7 |
| m-NO₂ | +0.71 | 10.5 |
| p-Cl | +0.23 | 2.75 |
| H | 0.00 | 1.00 |
| m-OCH(CH₃)₂ | ~+0.1 | (Estimate: ~1.5-2.5) |
| p-CH₃ | -0.17 | 0.45 |
| p-OCH₃ | -0.27 | Not Available |
Note: The relative rate constant for this compound is an estimate based on its Hammett constant and the general trend that electron-withdrawing effects accelerate this reaction. Direct experimental data was not found.
Table 3: Comparative Yields in the Cannizzaro Reaction
| Benzaldehyde Derivative | Product Yields (Alcohol/Acid) |
| Benzaldehyde | Benzyl Alcohol (~96%) / Benzoic Acid (~97%) |
| p-Anisaldehyde | p-Anisyl Alcohol (~95%) / p-Anisic Acid (~95%) |
| This compound | (Expected: High yields, slightly slower rate than benzaldehyde) |
Note: Yields can vary based on reaction conditions. Data for this compound is an expectation based on the electronic nature of the substituent, as specific comparative yields were not found in the surveyed literature. Electron-donating groups are known to slightly decrease the rate of the Cannizzaro reaction.
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are designed to be adaptable for a comparative study of different substituted benzaldehydes.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 3-hydroxybenzaldehyde.[1]
Materials:
-
3-Hydroxybenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Potassium t-butoxide
-
2-Bromopropane
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel
-
Ether/Hexanes mixture (10:90)
Procedure:
-
Dissolve 3-hydroxybenzaldehyde (6.00 g, 49.1 mmol) in DMSO (100 mL).
-
Add potassium t-butoxide (6.34 g, 56.5 mmol) to the solution and stir the mixture for 20 minutes.
-
Add 2-bromopropane (7.25 g, 59 mmol) and continue stirring for 18 hours.
-
Dilute the reaction mixture with brine (100 mL) and extract with ethyl acetate (3 x 125 mL).
-
Combine the organic layers, dry with MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using an ether/hexanes (10:90) mixture as the eluent to afford this compound.
Protocol 2: Comparative Wittig Reaction
This protocol allows for the comparison of reactivity of different substituted benzaldehydes in a Wittig reaction.
Materials:
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde, this compound)
-
Benzyltriphenylphosphonium chloride
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Sodium hydroxide (NaOH)
-
Deionized water
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous sodium sulfate
-
TLC plates
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: Suspend benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous THF in a flame-dried, nitrogen-flushed flask. Cool the suspension to 0 °C. Add n-BuLi (1.1 equivalents) dropwise. Allow the mixture to stir at room temperature for 1 hour. The formation of a deep orange/red color indicates ylide formation.
-
Reaction with Aldehyde: Dissolve the substituted benzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer with water and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield of the alkene product. For a kinetic study, aliquots can be taken at regular intervals and analyzed by GC or HPLC to determine the rate of disappearance of the aldehyde.
Protocol 3: Comparative Cannizzaro Reaction
This protocol can be used to compare the yields of the Cannizzaro reaction for different non-enolizable benzaldehydes.
Materials:
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, this compound)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
In a flask, mix the substituted benzaldehyde (1.0 equivalent) with a concentrated solution of KOH (2.0 equivalents) in a 1:1 mixture of ethanol and water.
-
Stir the mixture vigorously at room temperature overnight. For a comparative study, ensure identical stirring rates and temperatures for all reactions.
-
Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x). The combined ether layers contain the corresponding benzyl alcohol.
-
Alcohol Isolation: Wash the combined ether layers with water and brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alcohol. Purify by distillation or chromatography.
-
Acid Isolation: Cool the aqueous layer from the initial extraction in an ice bath and acidify with concentrated HCl until a precipitate forms.
-
Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry.
-
Analysis: Determine the yields of the isolated alcohol and carboxylic acid.
Protocol 4: Comparative Grignard Reaction
This protocol outlines a procedure to compare the reactivity of substituted benzaldehydes with a Grignard reagent.
Materials:
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, this compound)
-
Magnesium turnings
-
Iodine crystal (optional, as an activator)
-
Bromobenzene (or other suitable alkyl/aryl halide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, nitrogen-flushed flask, place magnesium turnings. Add a small crystal of iodine if necessary. Add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C. Dissolve the substituted benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard solution.
-
Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Monitor by TLC. Carefully quench the reaction by pouring it over a mixture of crushed ice and saturated aqueous ammonium chloride.
-
Isolation and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting secondary alcohol by column chromatography.
-
Analysis: Determine the yield of the alcohol product. For kinetic comparisons, competitive reaction setups can be designed where two different benzaldehydes compete for a limited amount of Grignard reagent, with product ratios determined by GC or NMR.
Visualization of Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and experimental workflows.
References
A Comparative Guide to Chalcone Synthesis: Impact of Benzaldehyde Derivatives on Reaction Yields
For researchers, scientists, and professionals in drug development, the synthesis of chalcones is a fundamental step in the exploration of new therapeutic agents. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, serve as versatile precursors for a wide array of heterocyclic compounds and exhibit a broad spectrum of biological activities. The Claisen-Schmidt condensation, a reliable and widely adopted method for chalcone synthesis, involves the base-catalyzed reaction between an acetophenone and a benzaldehyde derivative. The nature of the substituent on the benzaldehyde ring can significantly influence the reaction's efficiency and overall yield.
This guide provides a comparative analysis of chalcone synthesis yields using various benzaldehyde derivatives, supported by experimental data from peer-reviewed literature. Detailed experimental protocols are also presented to facilitate the replication and adaptation of these methods in the laboratory.
Impact of Benzaldehyde Substituents on Chalcone Yield: A Data-Driven Comparison
The electronic and steric properties of substituents on the benzaldehyde ring play a crucial role in the Claisen-Schmidt condensation. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can affect the electrophilicity of the carbonyl carbon and the stability of the reaction intermediates, thereby influencing the reaction rate and yield. The following table summarizes the reported yields of chalcones synthesized from the reaction of acetophenone with various substituted benzaldehydes.
| Benzaldehyde Derivative | Acetophenone Derivative | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH / Ethanol | Stirring, 1.5 hours at RT, then 16 hours | - | [1] |
| 4-Hydroxybenzaldehyde | Acetophenone | KOH (60%) | Stirring, 1.5 hours at RT, then 16 hours | 99.8 | [1] |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH (solid) | Grinding, 10 minutes | High | [2] |
| 4-Bromobenzaldehyde | Acetophenone | NaOH (solid) | Grinding, 10 minutes | High | [2] |
| 3-Bromobenzaldehyde | Acetophenone | NaOH (solid) | Grinding, 10 minutes | High | [2] |
| 3,4-Dimethoxybenzaldehyde | 5'-fluoro-2'-hydroxyacetophenone | KOH / Ball Mill | 2 x 30 minutes | 96 | [3] |
| 4-Chlorobenzaldehyde | 2'-hydroxyacetophenone | aq. KOH / Ethanol | 24 hours | 72 | [3] |
| 4-Bromobenzaldehyde | 2'-hydroxyacetophenone | aq. KOH / Ethanol | 24 hours | 50 | [3] |
| 4-Nitrobenzaldehyde | Acetophenone | NaOH (30%) / Ethanol | Shaking | 72-82 | |
| 4-Hydroxybenzaldehyde | Acetophenone | NaOH (30%) / Ethanol | Shaking | 72-82 | |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH (30%) / Ethanol | Shaking | 72-82 | |
| Furfural | Acetophenone | NaOH (30%) / Ethanol | Shaking | 72-82 | |
| Veratraldehyde | 4-Hydroxyacetophenone | 50% KOH | - | 97 | [4] |
| Benzaldehyde Derivatives | 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone | 40% NaOH | Solvent-free | Good | [4] |
| Substituted Aldehydes | 4-Acetamidoacetophenone | KOH / Ethanol | Sonication, 10-15 min | - | [4] |
Observations from the data suggest that:
-
Electron-donating groups , such as hydroxyl (-OH) and methoxy (-OCH3), on the benzaldehyde ring generally lead to higher yields.[1][3] For instance, the reaction of acetophenone with 4-hydroxybenzaldehyde resulted in a near-quantitative yield of 99.8%.[1] This can be attributed to the enhanced reactivity of the benzaldehyde.
-
Electron-withdrawing groups , such as nitro (-NO2) and halogens (-Cl, -Br), also facilitate the reaction, often resulting in good to high yields.[2][3]
-
Solvent-free conditions , such as grinding the reactants with a solid base, have been shown to be a highly efficient and environmentally friendly method for chalcone synthesis, consistently providing high yields in short reaction times.[2]
-
The choice of the acetophenone derivative and the reaction conditions (catalyst, solvent, temperature, and reaction time) also significantly impacts the final yield.[3][4]
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a practical foundation for laboratory synthesis.
Protocol 1: Conventional Synthesis in Ethanol
This protocol is a standard method for chalcone synthesis using a basic catalyst in an alcohol solvent.[5]
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add a solution of NaOH (e.g., 20 mmol in a small amount of water) with continuous stirring.
-
Stir the reaction mixture at room temperature for a specified duration (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product using a Büchner funnel, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: Solvent-Free Synthesis by Grinding
This "green chemistry" approach minimizes the use of organic solvents and often leads to faster reactions and simpler work-up procedures.[2][5]
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Powdered Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.0 eq)
-
Mortar and pestle
-
Spatula
-
Deionized water
-
Büchner funnel and filter paper
Procedure:
-
Place the substituted acetophenone (e.g., 5 mmol), substituted benzaldehyde (e.g., 5 mmol), and powdered NaOH or KOH (e.g., 5 mmol) in a mortar.
-
Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically turn into a paste or solid.
-
Add cold water to the mortar and continue to grind for a few more minutes.
-
Isolate the solid product by suction filtration using a Büchner funnel.
-
Wash the product thoroughly with deionized water to remove the base.
-
Dry the product. Further purification can be achieved by recrystallization from ethanol if necessary.
Visualizing the Workflow
To provide a clear overview of the synthetic process, the following diagram illustrates the general experimental workflow for chalcone synthesis via the Claisen-Schmidt condensation.
References
Comparative Efficacy of 3-Isopropoxybenzaldehyde and Its Analogs in the Synthesis of Bioactive Compounds: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of precursor molecules is a critical step in the synthesis of novel bioactive compounds. Benzaldehyde and its derivatives are a well-established class of scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. This guide provides a comparative analysis of 3-isopropoxybenzaldehyde and its analogs, focusing on their potential efficacy in producing compounds with significant bioactivity. The information presented is based on established structure-activity relationships and includes detailed experimental protocols to facilitate further research.
Introduction to 3-Alkoxybenzaldehydes as Bioactive Precursors
The therapeutic potential of benzaldehyde derivatives is often dictated by the nature and position of substituents on the benzene ring. Alkoxy groups at the meta-position, such as in this compound, 3-methoxybenzaldehyde, and 3-ethoxybenzaldehyde, can significantly influence the physicochemical properties and, consequently, the biological activity of the resulting compounds. These modifications can affect lipophilicity, electronic properties, and steric hindrance, which in turn modulate the interaction of the molecule with biological targets. While direct comparative studies on the bioactivity of these specific 3-alkoxybenzaldehydes are limited, we can infer potential trends based on broader research into substituted benzaldehydes.
Comparative Bioactivity Profile
The following tables summarize the anticipated bioactivities of this compound and its analogs based on structure-activity relationship (SAR) studies of similar compounds. It is important to note that these are expected trends and require experimental validation.
Table 1: Postulated Antimicrobial Activity
| Compound | Alkoxy Group | Expected Antimicrobial Activity | Rationale |
| 3-Methoxybenzaldehyde | Methoxy | Moderate | The presence of a methoxy group can contribute to antimicrobial effects. |
| 3-Ethoxybenzaldehyde | Ethoxy | Moderate to Slightly Higher | Increased lipophilicity compared to the methoxy analog may enhance membrane interaction. |
| This compound | Isopropoxy | Moderate to Potentially Higher | Further increased lipophilicity and steric bulk could modulate activity, but this needs to be experimentally determined. |
| 3-Hydroxybenzaldehyde (Reference) | Hydroxyl | High | The free hydroxyl group is often crucial for the antimicrobial activity of phenolic compounds[1]. Etherification may reduce this activity. |
Table 2: Postulated Antioxidant Activity
| Compound | Alkoxy Group | Expected Antioxidant Activity | Rationale |
| 3-Methoxybenzaldehyde | Methoxy | Moderate | The methoxy group can donate electrons to the aromatic ring, contributing to radical scavenging activity. |
| 3-Ethoxybenzaldehyde | Ethoxy | Moderate | Similar electronic effects to the methoxy group are expected. |
| This compound | Isopropoxy | Moderate | The larger alkoxy group is not expected to significantly alter the electronic properties relevant to antioxidant activity compared to smaller alkoxy groups. |
| 3-Hydroxybenzaldehyde (Reference) | Hydroxyl | High | The phenolic hydroxyl group is a potent hydrogen donor, leading to strong antioxidant activity. |
Table 3: Postulated Cytotoxic Activity against Cancer Cell Lines
| Compound | Alkoxy Group | Expected Cytotoxic Activity | Rationale |
| 3-Methoxybenzaldehyde | Methoxy | Moderate | Alkoxybenzaldehydes have demonstrated cytotoxicity against various cancer cell lines. |
| 3-Ethoxybenzaldehyde | Ethoxy | Moderate to Potentially Higher | Increased lipophilicity may enhance cellular uptake and cytotoxic effects. |
| This compound | Isopropoxy | Moderate to Potentially Higher | The larger, more lipophilic isopropoxy group could further enhance cytotoxicity, pending experimental verification. |
| 3-Hydroxybenzaldehyde (Reference) | Hydroxyl | High | Phenolic compounds are well-known for their cytotoxic and pro-apoptotic effects on cancer cells. |
Experimental Protocols
Detailed methodologies are provided below for the synthesis of this compound and for key biological assays to evaluate the bioactivity of the synthesized compounds.
Synthesis of this compound
This protocol describes the synthesis of this compound from 3-hydroxybenzaldehyde via Williamson ether synthesis.[2]
Materials:
-
3-Hydroxybenzaldehyde
-
2-Bromopropane
-
Potassium t-butoxide
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ether:Hexanes (10:90) solvent system
Procedure:
-
Dissolve 3-hydroxybenzaldehyde (6.00 g, 49.1 mmol) in DMSO (100 mL).
-
Add potassium t-butoxide (6.34 g, 56.5 mmol) to the solution and stir the mixture for 20 minutes.
-
Add 2-bromopropane (7.25 g, 59 mmol) to the reaction mixture and continue stirring for 18 hours.
-
Dilute the reaction mixture with brine (100 mL) and extract with ethyl acetate (3 x 125 mL).
-
Combine the organic layers, dry with MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using an ether:hexanes (10:90) solvent system to yield this compound as a colorless oil.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism, often confirmed by measuring the absorbance at 600 nm.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant activity of compounds.
Materials:
-
Test compound
-
DPPH solution in methanol
-
Methanol
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the test compound in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound in a 96-well plate.
-
Include a control containing methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring cytotoxicity.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Visualizing Workflows and Pathways
To further aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Conclusion
While direct comparative data on the bioactivity of this compound versus its smaller alkoxy analogs is not yet abundant in the literature, the foundational principles of medicinal chemistry suggest that variations in the alkoxy group can modulate biological activity. The increased lipophilicity of the isopropoxy group may enhance cell membrane interactions and cellular uptake, potentially leading to increased cytotoxicity and antimicrobial activity. However, the etherification of the phenolic hydroxyl group is likely to reduce antioxidant activity compared to the parent 3-hydroxybenzaldehyde.
The experimental protocols and conceptual workflows provided in this guide offer a solid framework for researchers to systematically synthesize, evaluate, and compare the bioactivity of this compound and its analogs. Such studies are crucial for elucidating the structure-activity relationships within this class of compounds and for the rational design of new, potent bioactive agents.
References
Spectroscopic Validation of 3-Isopropoxybenzaldehyde: A Comparative Analysis
A detailed spectroscopic comparison of 3-Isopropoxybenzaldehyde with analogous benzaldehyde derivatives, 3-methoxybenzaldehyde and 3-ethoxybenzaldehyde, provides a comprehensive validation of its chemical structure. This guide outlines the characteristic spectral data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering researchers and drug development professionals a robust framework for structural confirmation.
The structural integrity of a molecule is paramount in scientific research and drug development. Spectroscopic techniques are fundamental in elucidating and confirming molecular structures. This guide focuses on the validation of this compound by comparing its spectroscopic signatures with those of its close structural analogs, 3-methoxybenzaldehyde and 3-ethoxybenzaldehyde. The subtle differences in their alkyl ether side chains lead to distinct and predictable variations in their respective spectra, allowing for unambiguous identification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected alternatives.
Infrared (IR) Spectroscopy
| Compound | C=O Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | Ar-H Bending (cm⁻¹) |
| This compound | ~1700 | ~1250, ~1050 | ~880, ~780 |
| 3-Methoxybenzaldehyde | ~1703 | ~1255, ~1035 | ~880, ~780 |
| 3-Ethoxybenzaldehyde | ~1702 | ~1250, ~1045 | ~875, ~780 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts in ppm)
| Compound | Aldehyde (-CHO) | Aromatic (Ar-H) | Alkoxy Group Protons |
| This compound | ~9.9 | ~7.1-7.5 | ~4.6 (septet, 1H), ~1.3 (doublet, 6H) |
| 3-Methoxybenzaldehyde | ~9.97 | ~7.1-7.5 | ~3.86 (singlet, 3H)[1] |
| 3-Ethoxybenzaldehyde | ~9.9 | ~7.1-7.5 | ~4.1 (quartet, 2H), ~1.4 (triplet, 3H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Chemical Shifts in ppm)
| Compound | C=O | Ar-C-O | Aromatic (Ar-C) | Alkoxy Group Carbons | |---|---|---|---| | This compound | ~192 | ~158 | ~113-138 | ~70 (CH), ~22 (CH₃) | | 3-Methoxybenzaldehyde | ~192.3 | ~160.2 | ~112.1, 121.6, 123.6, 130.1, 137.9 | ~55.6[1] | | 3-Ethoxybenzaldehyde | ~192 | ~159 | ~115-138 | ~64 (CH₂), ~15 (CH₃) |
Mass Spectrometry (Key Fragments m/z)
| Compound | Molecular Ion [M]⁺ | [M-H]⁺ | [M-Alkyl]⁺ | [M-OR]⁺ |
| This compound | 164 | 163 | 121 | 105 |
| 3-Methoxybenzaldehyde | 136 | 135 | 121 | 107[2] |
| 3-Ethoxybenzaldehyde | 150 | 149 | 121 | 105 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. The spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 10-20 mg of the sample was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Mass Spectrometry (MS)
Mass spectra were obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).
Visualization of Analytical Workflow and Structural Confirmation
The following diagrams illustrate the logical flow of the spectroscopic analysis and how the data from different techniques are integrated for structural validation.
References
A Comparative Guide to Catalytic Systems for Ortho-C-H Hydroxylation of Benzaldehydes
For researchers, scientists, and drug development professionals engaged in the synthesis and modification of aromatic aldehydes, the selective functionalization of C-H bonds is a critical tool. This guide provides a comparative overview of two prominent catalytic systems for the ortho-C-H hydroxylation of benzaldehydes, a key transformation for introducing a hydroxyl group at a strategic position. The focus is on providing a clear comparison of their performance, scope, and experimental requirements to aid in the selection of the optimal catalytic strategy.
While direct comparative studies on 3-Isopropoxybenzaldehyde are not extensively documented, this guide draws upon seminal reports on complementary catalytic systems that are highly relevant for this class of substrates: a Ruthenium-catalyzed system and a Palladium-catalyzed system.
At a Glance: Comparison of Catalytic Systems
The two systems presented here offer complementary reactivity profiles, with the choice of catalyst largely depending on the electronic nature of the benzaldehyde substrate.
| Parameter | Ruthenium-Catalyzed System (Ackermann) | Palladium-Catalyzed System (Sorensen & Yu) |
| Catalyst | Ruthenium(II) carboxylate complexes, e.g., [Ru(O₂CMes)₂(p-cymene)] | Palladium(II) acetate (Pd(OAc)₂) |
| Directing Group | Weakly coordinating groups (e.g., amides) | Transient directing group (e.g., 4-chloroanthranilic acid) |
| Optimal Substrates | Electron-rich benzamides/arenes | Electron-deficient benzaldehydes |
| Oxidant | PhI(OAc)₂ | 1-Fluoro-2,4,6-trimethylpyridinium triflate (F-TEDA-BF₄) |
| Oxygen Source | Not explicitly stated, likely from oxidant | p-Toluenesulfonic acid (p-TsOH) |
| Reaction Temperature | High (e.g., 120 °C) | Moderate (e.g., 90 °C) |
| Key Advantages | Effective for electron-rich systems. | High efficiency for electron-deficient systems, avoids pre-installation of a directing group. |
| Key Limitations | Less effective for electron-deficient substrates. Requires a directing group on the substrate. | May not be as effective for highly electron-rich substrates. |
Catalytic System 1: Ruthenium-Catalyzed C-H Hydroxylation
Developed by the research group of Lutz Ackermann, this system has proven effective for the ortho-C-H hydroxylation of arenes bearing weakly coordinating directing groups, such as amides.[1][2] While the primary research focuses on benzamides, the principles are applicable to other substrates with similar directing functionalities. This system is particularly well-suited for electron-rich aromatic rings.
Experimental Protocol: Ruthenium-Catalyzed Hydroxylation of Benzamides
The following is a general procedure adapted from the work of Ackermann and colleagues.[1][2]
Materials:
-
Ruthenium catalyst: [Ru(O₂CMes)₂(p-cymene)] (1.0 mol %)
-
Substrate: N,N-disubstituted benzamide (1.0 equiv)
-
Oxidant: PhI(OAc)₂ (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
Procedure:
-
To an oven-dried reaction vessel, add the ruthenium catalyst, the benzamide substrate, and the oxidant.
-
Add the solvent under an inert atmosphere (e.g., argon).
-
Seal the vessel and heat the reaction mixture at 120 °C for the specified time (typically 12-24 hours), with vigorous stirring.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired ortho-hydroxylated product.
Performance Data (Representative Example for an Electron-Rich System)
| Substrate (Benzamide) | Catalyst Loading (mol %) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxy-N,N-diisopropylbenzamide | 1.0 | PhI(OAc)₂ | DCE | 120 | 24 | 85 |
Data extracted from Ackermann, L. et al. Org. Lett. 2012, 14, 16, 4210–4213.[1][2]
Catalytic System 2: Palladium-Catalyzed C-H Hydroxylation with a Transient Directing Group
A complementary approach, developed by the laboratories of Erik J. Sorensen and Jin-Quan Yu, utilizes a palladium catalyst in conjunction with a transient directing group. This strategy is particularly effective for the ortho-C-H hydroxylation of electron-deficient benzaldehydes. The transient directing group reversibly forms an imine with the aldehyde in situ, directing the C-H activation, and is subsequently hydrolyzed during workup, obviating the need for pre-functionalization of the substrate.
Experimental Protocol: Palladium-Catalyzed Hydroxylation of Benzaldehydes
The following is a general procedure based on the publication by Sorensen, Yu, and co-workers.
Materials:
-
Palladium catalyst: Pd(OAc)₂ (10 mol %)
-
Transient Directing Group: 4-Chloroanthranilic acid (50 mol %)
-
Substrate: Benzaldehyde derivative (1.0 equiv)
-
Oxidant: 1-Fluoro-2,4,6-trimethylpyridinium triflate (1.5 equiv)
-
Oxygen Nucleophile: p-Toluenesulfonic acid (2.0 equiv)
-
Solvent: Acetic acid (AcOH)
Procedure:
-
To a reaction vial, add Pd(OAc)₂, the transient directing group, the benzaldehyde substrate, the oxidant, and the oxygen nucleophile.
-
Add the solvent.
-
The vial is sealed and the reaction mixture is stirred at 90 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Performance Data (Representative Example for an Electron-Deficient System)
| Substrate (Benzaldehyde) | Catalyst Loading (mol %) | Transient Directing Group | Oxidant | Oxygen Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Trifluoromethylbenzaldehyde | 10 | 4-Chloroanthranilic acid | F-TEDA-BF₄ | p-TsOH | AcOH | 90 | 24 | 65 |
Data extracted from Chen, X.-Y.; Ozturk, S.; Sorensen, E. J.; Yu, J.-Q. Org. Lett. 2017, 19, 23, 6280–6283.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of these catalytic processes, the following diagrams are provided.
Caption: Workflow for Ruthenium-Catalyzed ortho-C-H Hydroxylation.
Caption: Workflow for Palladium-Catalyzed ortho-C-H Hydroxylation.
References
A Comparative Analysis of the Biological Activities of Compounds Derived from 3-Isopropoxybenzaldehyde and Other Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of compounds derived from 3-isopropoxybenzaldehyde against those synthesized from other common precursors, namely benzaldehyde, vanillin, and cinnamaldehyde. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug discovery by presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Executive Summary
Aromatic aldehydes are versatile precursors in the synthesis of a wide array of biologically active compounds. While derivatives of benzaldehyde, vanillin, and cinnamaldehyde are extensively studied and have well-documented therapeutic potential, compounds derived from this compound are less explored. This guide consolidates available data to facilitate a comparative assessment of their potential in drug development. The analysis covers key biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the biological activities of derivatives from the four precursor compounds. It is important to note that direct comparisons of absolute values should be made with caution due to variations in experimental conditions across different studies.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Precursor | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| This compound | Guanidine Derivative | Riemerella anatipestifer | 0.5 - 2 | [1] |
| Benzaldehyde | Schiff Base | Staphylococcus aureus | 24 - 49 | |
| Benzaldehyde | Schiff Base | Gram-negative bacteria | 70 - 250 | |
| Vanillin | Vanillin | Escherichia coli | 1250 | [2] |
| Vanillin | Vanillin | Salmonella spp. | 1250 - 2500 | [2] |
| Vanillin | Vanillin | Staphylococcus aureus (MDR) | 2500 | [2] |
| Cinnamaldehyde | Cinnamaldehyde | Escherichia coli | 1000 |
Note: Data for this compound derivatives is limited. The provided data is for a specific guanidine derivative.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Precursor | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | |
| Benzaldehyde | Benzyloxybenzaldehyde derivative | HL-60 (Leukemia) | 1 - 10 | |
| Benzaldehyde | 2,3-Dihydroxybenzaldehyde | HCT-116 (Colon) | 1.09 | |
| Vanillin | Schiff Base | MCF-7 (Breast) | 2.28 | |
| Cinnamaldehyde | Cinnamaldehyde | DU145 (Prostate) | 22.35 | [3] |
| Cinnamaldehyde | Chalcone Derivative | SKBR-3 (Breast) | 7.69 | [3] |
| Cinnamaldehyde | Cinnamaldehyde | HepG2 (Liver) | 21.84 | [3] |
Table 3: Comparative Antioxidant Activity (IC50 in µM)
| Precursor | Derivative Type | Assay | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | |
| Benzaldehyde | Dihydroxybenzaldehyde | DPPH | ~0.85 (Trolox Equivalents) | |
| Cinnamaldehyde | Chalcone Derivative | DPPH | 32.19 | [4] |
Table 4: Comparative Anti-inflammatory Activity (IC50)
| Precursor | Derivative Type | Assay/Target | IC50 | Reference |
| This compound | Data Not Available | - | - | |
| Benzaldehyde | Flavoglaucin | NO Production | ~20 µM | |
| Benzaldehyde | Isotetrahydro-auroglaucin | NO Production | ~30 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to allow for replication and further investigation.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from established guidelines for determining the minimum inhibitory concentration of an antimicrobial agent.
Materials:
-
Test compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC quality control strains or clinical isolates)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Inoculate each well (except for the sterility control well) with the prepared bacterial suspension. The final volume in each well should be 100 µL.
-
Incubation: Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in the microdilution wells as detected by the unaided eye.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from a dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)
-
Test compound
-
Methanol or ethanol
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent.
-
Reaction Mixture: Add a specific volume of the test sample to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated. The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.
Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix equal volumes of the supernatant and the Griess reagent (prepared by mixing equal volumes of Part A and Part B just before use).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated control cells, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for targeted drug design.
Compounds Derived from this compound
Currently, there is limited information on the specific signaling pathways modulated by derivatives of this compound. Further research is warranted to elucidate their mechanisms of action.
Compounds Derived from Benzaldehyde
Benzaldehyde and its derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation. Benzaldehyde has been reported to inhibit major signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[5] This multi-targeted effect is thought to be mediated through the regulation of 14-3-3 family proteins, which are key signaling hubs.[5]
Compounds Derived from Vanillin
Vanillin derivatives exert their biological effects through various mechanisms. In cancer, they have been shown to induce apoptosis and inhibit cell proliferation. The anti-inflammatory effects of vanillin are attributed to the inhibition of pro-inflammatory cytokines and enzymes.
Compounds Derived from Cinnamaldehyde
Cinnamaldehyde and its derivatives are known to modulate multiple signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical in cell proliferation, angiogenesis, and inflammation.[6] For instance, cinnamaldehyde has been shown to promote wound healing by up-regulating these pathways, leading to increased angiogenesis.[6]
Conclusion
This comparative guide highlights the significant biological activities of compounds derived from benzaldehyde, vanillin, and cinnamaldehyde across antimicrobial, anticancer, antioxidant, and anti-inflammatory applications. The available quantitative data and mechanistic insights underscore their potential as scaffolds for the development of novel therapeutic agents.
In contrast, the biological activities of derivatives from this compound remain largely underexplored. The limited data available suggests potential in the antimicrobial space, but a significant research gap exists for other key biological activities. This presents a compelling opportunity for further investigation into the synthesis and biological evaluation of novel compounds derived from this precursor. Future studies focusing on the antioxidant, anti-inflammatory, and anticancer properties of this compound derivatives, along with elucidation of their mechanisms of action, are crucial to fully assess their therapeutic potential in comparison to their more established counterparts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 4. scielo.br [scielo.br]
- 5. preprints.org [preprints.org]
- 6. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
The Isopropoxy Advantage: A Cost-Benefit Analysis of 3-Isopropoxybenzaldehyde in Large-Scale Synthesis
In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of building blocks and synthetic intermediates is a critical decision that directly impacts production costs, timelines, and final product quality. Aromatic aldehydes are foundational materials in the synthesis of a vast array of active pharmaceutical ingredients (APIs) and specialty chemicals. This guide provides a detailed cost-benefit analysis of using 3-Isopropoxybenzaldehyde in large-scale synthesis, comparing it with common alternatives such as 3-Methoxybenzaldehyde and 4-Hydroxybenzaldehyde.
Executive Summary: Balancing Cost, Yield, and Performance
The choice of an aromatic aldehyde in a large-scale synthesis campaign hinges on a multi-faceted analysis of raw material cost, synthetic accessibility, reaction yield, purity of the final product, and the specific requirements of the downstream applications. While this compound may present a higher initial raw material cost compared to simpler analogues, its utility in specific synthetic pathways can lead to overall process efficiencies that justify the investment. This is particularly true in scenarios where the isopropoxy group imparts desirable pharmacokinetic properties or facilitates specific chemical transformations.
Comparative Analysis of Aromatic Aldehydes
The following tables provide a comparative overview of this compound and two common alternatives. The data presented is a synthesis of supplier information, patent literature, and established synthetic protocols. It is important to note that large-scale pricing is subject to significant variation based on volume, purity requirements, and supplier negotiations.
Table 1: Cost and Physical Properties of Selected Aromatic Aldehydes
| Compound | Structure | Molecular Weight ( g/mol ) | Indicative Price (per kg, large scale) | Physical Form |
| This compound | 164.20[1] | ~$80 - $120 (Estimated) | Solid | |
| 3-Methoxybenzaldehyde | 136.15[2][3] | $10 - $75[2][4] | Liquid[5] | |
| 4-Hydroxybenzaldehyde | 122.12[6][7] | $290 - $1,025[6][8][9] | Powder[6][7] |
Table 2: Synthesis and Performance Metrics
| Compound | Common Synthesis Route | Precursor(s) | Typical Yield | Purity | Key Considerations |
| This compound | Williamson Ether Synthesis | 3-Hydroxybenzaldehyde, 2-Bromopropane | 50-95%[10] | >98% | Higher precursor cost; potential for O-alkylation side reactions. |
| 3-Methoxybenzaldehyde | Methylation of 3-Hydroxybenzaldehyde or Oxidation of 3-Methoxybenzyl alcohol | 3-Hydroxybenzaldehyde, Methylating agent (e.g., Dimethyl sulfate); 3-Methoxybenzyl alcohol | 63-94%[11][12] | ≥97.5%[5] | Lower cost alkylating agents; potential toxicity of reagents like dimethyl sulfate. |
| 4-Hydroxybenzaldehyde | Reimer-Tiemann reaction or oxidation of p-cresol | Phenol, Chloroform; p-Cresol | Variable | >99%[6][7] | The phenolic hydroxyl group can interfere with subsequent reactions if not protected. |
In-Depth Analysis
This compound: The primary route to this compound on a large scale is the Williamson ether synthesis, starting from 3-hydroxybenzaldehyde and an isopropylating agent like 2-bromopropane or isopropyl tosylate. While the reaction itself is robust and well-understood, the cost of the 3-hydroxybenzaldehyde precursor is a significant factor in the final cost of the product. The isopropoxy group can offer advantages in terms of solubility and metabolic stability in drug candidates.
3-Methoxybenzaldehyde: This is often a more cost-effective alternative due to the lower cost of methanol-derived methylating agents. A patented method describes the synthesis from m-methoxybenzyl alcohol with a yield of up to 94%[11]. Its widespread use in the fragrance and pharmaceutical industries ensures a stable supply chain and competitive pricing[13].
4-Hydroxybenzaldehyde: As a solid with a high melting point, 4-hydroxybenzaldehyde is easy to handle. However, the presence of the acidic phenolic proton can complicate downstream synthesis, often necessitating protection and deprotection steps, which add to the overall cost and complexity of the manufacturing process.
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound (Kilogram Scale)
This protocol is a representative procedure for the large-scale synthesis of this compound.
Materials:
-
3-Hydroxybenzaldehyde (1.0 eq)
-
2-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetone (as solvent)
-
Toluene (for extraction)
-
Brine solution
Procedure:
-
Reaction Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 3-Hydroxybenzaldehyde and the solvent (DMF or Acetone).
-
Base Addition: Add anhydrous potassium carbonate to the mixture. Stir the resulting suspension at room temperature for 30 minutes.
-
Alkylation: Slowly add 2-bromopropane to the suspension. The addition should be controlled to maintain the reaction temperature below 40°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-80°C and maintain for 4-8 hours, or until reaction completion is confirmed by a suitable in-process control (e.g., HPLC or TLC).
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Extraction: Transfer the filtrate to a larger vessel and add water and toluene. Stir vigorously and then allow the layers to separate. The aqueous layer is drained, and the organic layer is washed with brine.
-
Purification: The organic layer is concentrated under reduced pressure to yield crude this compound. The crude product can be further purified by vacuum distillation to achieve the desired purity.
Visualization of Synthetic Pathways and Decision Logic
Synthetic Workflow for Alkoxybenzaldehydes
The following diagram illustrates a generalized workflow for the industrial production of alkoxy-substituted benzaldehydes via Williamson ether synthesis.
Caption: Generalized workflow for alkoxybenzaldehyde synthesis.
Decision Matrix for Aldehyde Selection
The choice of an aromatic aldehyde for a specific application is a strategic decision. The following diagram outlines the key factors influencing this selection process.
Caption: Decision logic for selecting an optimal aromatic aldehyde.
Conclusion
The cost-benefit analysis of using this compound in large-scale synthesis reveals a trade-off between higher upfront raw material costs and potential downstream benefits such as improved product performance and simplified synthesis pathways. For applications where the unique properties of the isopropoxy group are paramount, the investment in this intermediate can be well-justified. In contrast, for more general applications, 3-Methoxybenzaldehyde often presents a more economically favorable option due to its lower cost and established supply chain. A thorough evaluation of the specific project requirements, including budget, timeline, and desired final product characteristics, is essential for making an informed and strategic sourcing decision.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Manufacturers of 3-Methoxybenzaldehyde, 97%, CAS 591-31-1, M 2525, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. A13962.36 [thermofisher.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. Hydroxy Benzaldehyde 4 at Best Price - High Purity Industrial Grade [hemanshuchemicals.com]
- 8. 4-Hydroxybenzaldehyde - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 9. 4- Hydroxy Benzaldehyde at Best Price in Ankleshwar, Gujarat | Shree Chemicals Impex [tradeindia.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. nbinno.com [nbinno.com]
Safety Operating Guide
Safe Disposal of 3-Isopropoxybenzaldehyde: A Guide for Laboratory Professionals
The proper disposal of 3-Isopropoxybenzaldehyde is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in a compliant and safe manner. The primary and universally recommended method of disposal is through an approved and licensed hazardous waste disposal facility.[1][2][3][4]
Hazard Summary and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, it is essential to be aware of the hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE).
| Hazard Category | Description | Recommended PPE |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing.[2][3] |
| Eye Irritation | Causes serious eye irritation. | Wear eye and face protection, such as safety goggles or a face shield.[2][3] |
| Respiratory Irritation | May cause respiratory irritation. | Use only in a well-ventilated area or under a chemical fume hood.[2][3] If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[2] |
| Ingestion | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product.[1] |
| Environmental Hazards | May be toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Do not let the product enter drains, other waterways, or soil.[1] |
Step-by-Step Disposal Protocol
The standard and required procedure for disposing of this compound is to use a licensed hazardous waste management company. In some cases, and where permitted by local regulations, pre-treatment to neutralize the aldehyde may be an option.
1. Waste Collection and Storage:
-
Container: Keep the waste chemical in its original container if possible, or in a compatible and properly sealed container.[5] The container should be tightly closed and stored in a cool, dry, and well-ventilated area.[1][2][3]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.
-
Segregation: Do not mix this compound with other waste chemicals to avoid potentially dangerous reactions.[5] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3]
2. Handling Spills:
-
In case of a spill, ensure the area is well-ventilated and remove all sources of ignition.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1][3][5]
-
Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1][3][5]
-
Do not allow the spill to enter drains or waterways.[1]
3. Final Disposal:
-
Professional Disposal: The universally mandated method for final disposal is to transfer the labeled, sealed container to an approved hazardous waste disposal plant.[1][2][3][4]
-
Regulatory Compliance: Chemical waste generators must consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][6]
Potential Pre-treatment and Neutralization
While disposal via a licensed facility is the standard, some literature suggests methods for neutralizing aldehydes. These should only be performed by trained personnel if permitted by institutional and local regulations.
-
Oxidation: One possible method for aldehyde treatment is oxidation to the corresponding carboxylic acid, which is generally less toxic and volatile.[7]
-
Commercial Neutralizers: Products such as Aldex™ are available to convert aldehydes into non-hazardous waste, which may then be suitable for drain disposal, depending on regulations.[8]
It is crucial to verify that any neutralization process is effective and that the resulting waste stream is compliant with all disposal regulations before proceeding.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. archtechnochem.com [archtechnochem.com]
Personal protective equipment for handling 3-Isopropoxybenzaldehyde
Essential Safety and Handling Guide for 3-Isopropoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 75792-33-5). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance. The information is compiled from safety data sheets of this compound and structurally similar compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1] Based on data from analogous compounds, it is presumed to cause skin, eye, and respiratory irritation.[2][3] Proper personal protective equipment is mandatory to minimize exposure and ensure safety.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.[4] | To prevent eye irritation from splashes or vapors.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton). Gloves must be inspected before use and disposed of properly after. | To prevent skin contact and irritation.[4][5] |
| Skin and Body Protection | Laboratory coat. A chemical-resistant suit may be required for large quantities or in case of a spill. | To protect skin from accidental contact. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation. Use a NIOSH/MSHA approved respirator if ventilation is inadequate or for large-scale operations. | To prevent respiratory tract irritation from vapors or aerosols.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and to maintain the integrity of research.
Step-by-Step Handling Protocol
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is properly labeled with the chemical name and hazard symbols.
-
-
Storage:
-
Handling and Use:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Don all required PPE as specified in the table above before handling.
-
Avoid breathing vapors or mists.
-
Prevent contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Wash hands thoroughly after handling.[5]
-
-
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4]
-
Collect the absorbed material into a suitable container for disposal.[4]
-
Do not allow the chemical to enter drains or waterways.[5]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Chemical: Dispose of the chemical through an approved waste disposal plant.[2][5][6] Do not mix with other waste streams unless explicitly permitted.
-
Contaminated Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the cleaned containers in accordance with local regulations.
-
Contaminated PPE: Used gloves and other disposable PPE should be collected in a designated hazardous waste container and disposed of accordingly.
Visual Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
